Product packaging for 15-Keto Bimatoprost-d5(Cat. No.:)

15-Keto Bimatoprost-d5

Cat. No.: B15143046
M. Wt: 418.6 g/mol
InChI Key: OZCBJWOYRKMMPF-BYNWSLMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15-Keto Bimatoprost-d5 is a useful research compound. Its molecular formula is C25H35NO4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO4 B15143046 15-Keto Bimatoprost-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H35NO4

Molecular Weight

418.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide

InChI

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2

InChI Key

OZCBJWOYRKMMPF-BYNWSLMCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 15-Keto Bimatoprost-d5, a deuterated analog of a key metabolite of the ocular hypotensive agent, Bimatoprost. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical data, relevant experimental methodologies, and associated biological pathways. All quantitative data is presented in a structured tabular format for ease of comparison. Detailed experimental protocols, where publicly available, are provided, and key biological signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is the deuterated form of 15-Keto Bimatoprost, a significant metabolite of Bimatoprost formed through oxidation. Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) used primarily in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. The deuteration of 15-Keto Bimatoprost makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry. Understanding its chemical properties is crucial for its application in research and development.

Chemical and Physical Properties

The core chemical and physical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₅H₃₀D₅NO₄[1][2]
Molecular Weight 418.58 g/mol [1][2]
CAS Number Not available (Unlabeled: 1163135-96-3)[1][2][3]
Appearance Solid[4]
Purity >95%[4]
Solubility Ethanol: ≥ 10 mg/mL (23.89 mM)DMF: ≥ 2.5 mg/mL (5.97 mM)DMSO: ≥ 2 mg/mL (4.78 mM)[4]
Storage Conditions Powder: -20°C for 3 years4°C for 2 yearsIn Solvent: -80°C for 6 months-20°C for 1 month[5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary and not extensively published in peer-reviewed literature. However, based on general knowledge of prostaglandin chemistry and related compounds, the following outlines the likely methodologies.

Synthesis

The synthesis of this compound would logically follow the synthesis of its non-deuterated counterpart, with the introduction of deuterium atoms at a suitable stage.

A plausible synthetic route involves:

  • Synthesis of Bimatoprost: Bimatoprost can be synthesized via various routes, often employing a Horner-Wadsworth-Emmons reaction to form one of the side chains.[6] A chemoenzymatic approach starting from a 15-ketoprostaglandin intermediate has also been described.[7]

  • Deuterium Labeling: Deuterium atoms can be introduced at the ethyl amide group by using deuterated ethylamine during the amidation step of the Bimatoprost synthesis.

  • Oxidation to this compound: The final step would involve the selective oxidation of the 15-hydroxyl group of Bimatoprost-d5 to a ketone. This is a common metabolic transformation and can be achieved in the lab using various oxidizing agents.

Purification

Purification of prostaglandin analogs and their metabolites is typically achieved through chromatographic techniques.

  • Column Chromatography: Initial purification of the crude product is often performed using silica gel column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a standard method. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is commonly used for the separation of Bimatoprost and its impurities.[9]

Analysis

The identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm successful deuteration.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, which will be higher than the non-deuterated compound due to the presence of deuterium.[10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for quantifying this compound in biological samples, where it serves as an internal standard. A validated LC-MS/MS method would involve optimizing chromatographic conditions for separation and mass spectrometric parameters for sensitive and specific detection.[3][12]

Biological Context and Signaling Pathway

As a metabolite of Bimatoprost, the biological context of this compound is linked to the mechanism of action of the parent drug. Bimatoprost is a prostaglandin F2α (PGF2α) analog that lowers intraocular pressure by increasing the outflow of aqueous humor.[7][] It is believed to act on prostamide receptors, which are distinct from but related to the prostaglandin F receptor (FP receptor).

The signaling pathway initiated by Bimatoprost binding to its receptor is thought to involve a Gq-protein coupled receptor cascade. The key steps are outlined below and visualized in the following diagrams.

Bimatoprost Signaling Pathway

Bimatoprost, upon binding to its Gq-protein coupled receptor, initiates a signaling cascade that leads to the modulation of aqueous humor outflow.

Bimatoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost Receptor Prostamide Receptor (GPCR) Bimatoprost->Receptor Binds G_protein Gq Protein (inactive) Receptor->G_protein Activates G_protein_active Gq Protein (active) G_protein->G_protein_active GDP -> GTP PLC Phospholipase C (inactive) G_protein_active->PLC Activates PLC_active Phospholipase C (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (Increased Aqueous Humor Outflow) PKC->Cellular_Response Phosphorylates target proteins

Caption: Bimatoprost signaling through a Gq-protein coupled receptor.

General Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting, particularly for pharmacokinetic studies.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Aqueous Humor) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Pharmacokinetic Modeling and Interpretation Data_Processing->Results

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a critical tool for the quantitative analysis of Bimatoprost metabolism. This guide has summarized its key chemical properties, outlined plausible experimental methodologies for its synthesis, purification, and analysis, and provided a visual representation of the relevant biological signaling pathway of its parent compound. This information serves as a valuable resource for scientists and researchers engaged in the study of Bimatoprost and other prostaglandin analogs.

References

An In-depth Technical Guide to the Core Mechanism of Action of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 15-Keto Bimatoprost-d5, a deuterated analog of a key metabolite of Bimatoprost. While direct experimental data on this compound is limited, this document synthesizes the extensive research on the parent compound, Bimatoprost, and related prostaglandin F2α (PGF2α) analogs to build a robust model of its molecular interactions and physiological effects. This guide delves into the receptor binding, signaling pathways, and physiological responses associated with this class of compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin F2α, and is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to an increase in the outflow of aqueous humor from the eye. The metabolism of Bimatoprost in ocular tissues leads to the formation of several metabolites, including 15-Keto Bimatoprost. The deuteration of this metabolite to form this compound is intended to modify its pharmacokinetic profile, potentially enhancing its therapeutic window. This guide will explore the core mechanism of action, starting from the well-characterized pharmacology of Bimatoprost and extrapolating to its 15-keto-d5 derivative.

Molecular Target and Binding Affinity

The primary molecular target for Bimatoprost and its active metabolites is the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Bimatoprost itself is technically a prodrug, as it is hydrolyzed in the eye to its free acid, which is a more potent agonist at the FP receptor.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Bimatoprost and its free acid at the FP receptor, as determined by various in vitro assays.

CompoundReceptorAssay TypeKi (nM)Reference
Bimatoprost AcidHuman FPRadioligand Binding83
BimatoprostHuman FPRadioligand Binding6310[1]

Table 1: Receptor Binding Affinities (Ki) of Bimatoprost and its Acid Metabolite.

CompoundCell LineAssay TypeEC50 (nM)Reference
Bimatoprost AcidHuman Ciliary Muscle CellsPhosphoinositide Turnover2.8 - 3.8
Bimatoprost AcidHuman Trabecular Meshwork CellsPhosphoinositide Turnover3.6
BimatoprostCloned Human FP ReceptorCalcium Mobilization681
BimatoprostHuman Trabecular Meshwork CellsCalcium Mobilization3245[2]
BimatoprostCloned Human FP Receptor (HEK cells)Calcium Mobilization2940[3]
BimatoprostNative FP Receptor (3T3 fibroblasts)Calcium Mobilization2200[3]

Table 2: Functional Potencies (EC50) of Bimatoprost and its Acid Metabolite.

Signaling Pathway

Activation of the FP receptor by an agonist like Bimatoprost acid initiates a well-defined intracellular signaling cascade. The FP receptor is primarily coupled to the Gq class of G proteins.

FP Receptor-Gq Signaling Cascade

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq_protein Gq Protein (α, β, γ subunits) FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Bimatoprost_acid 15-Keto Bimatoprost (or Bimatoprost Acid) Bimatoprost_acid->FP_receptor Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Response Physiological Response PKC->Response Leads to

Caption: FP Receptor Gq Signaling Pathway.

Physiological Effect: Increased Aqueous Humor Outflow

The primary physiological effect of FP receptor activation in the eye is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. The exact downstream mechanisms linking FP receptor signaling to increased outflow are complex and involve the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, leading to decreased hydraulic resistance.

The Role of the 15-Keto Metabolite and Deuteration

15-Keto Metabolite

Metabolism of prostaglandin analogs at the C-15 hydroxyl group to a 15-keto group is a common metabolic pathway. While this was initially thought to be an inactivation step, studies with 15-keto latanoprost have demonstrated potent IOP-lowering effects[4][5]. This suggests that 15-Keto Bimatoprost is also likely a pharmacologically active metabolite that contributes to the overall therapeutic effect of Bimatoprost.

Deuteration (d5)

The inclusion of five deuterium atoms in this compound is a common strategy in drug development to alter the pharmacokinetic properties of a molecule. Deuterium forms a stronger covalent bond with carbon than hydrogen. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to:

  • Increased half-life: The drug may remain in the system for a longer duration.

  • Reduced metabolic clearance: Less of the drug is broken down and eliminated.

  • Increased bioavailability: A higher concentration of the active drug may reach the target tissue.

It is important to note that deuteration is not expected to change the fundamental mechanism of action at the receptor level. This compound is expected to bind to and activate the FP receptor in the same manner as its non-deuterated counterpart.

Logical_Relationship Bimatoprost Bimatoprost (Prodrug) Metabolism1 Ocular Metabolism Bimatoprost->Metabolism1 Keto_Bimatoprost 15-Keto Bimatoprost (Active Metabolite) Metabolism1->Keto_Bimatoprost Deuteration Deuteration (d5) Keto_Bimatoprost->Deuteration Keto_Bimatoprost_d5 This compound Deuteration->Keto_Bimatoprost_d5 Pharmacokinetics Altered Pharmacokinetics Keto_Bimatoprost_d5->Pharmacokinetics FP_Receptor FP Receptor Activation Keto_Bimatoprost_d5->FP_Receptor IOP_Reduction Intraocular Pressure Reduction FP_Receptor->IOP_Reduction

Caption: Relationship of Bimatoprost to this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of prostaglandin analogs.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from relevant ocular tissues.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The receptor-ligand complexes are retained on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare FP Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate equilibrate Allow to Reach Equilibrium incubate->equilibrate filter Separate Bound/Free Ligand (Vacuum Filtration) equilibrate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium.

Methodology:

  • Cell Culture: Culture cells expressing the FP receptor (e.g., HEK293 cells or human trabecular meshwork cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

  • De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM ester, trapping the fluorescent dye inside the cells.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence (or calcium concentration) against the concentration of the test compound to determine the EC50.

Aqueous Humor Outflow Facility Measurement in Monkeys (Two-Level Constant Pressure Perfusion)

This in vivo or ex vivo experiment measures the effect of a drug on the rate of aqueous humor outflow.

Methodology:

  • Animal Preparation: Anesthetize a cynomolgus monkey and cannulate the anterior chamber of the eye with two needles.

  • Perfusion: Perfuse the anterior chamber with a buffered saline solution at two different constant pressures (e.g., a low pressure and a high pressure).

  • Flow Rate Measurement: Measure the rate of fluid infusion required to maintain each pressure level.

  • Outflow Facility Calculation: The outflow facility (C) is calculated from the change in flow rate for a given change in pressure (C = ΔFlow / ΔPressure).

  • Drug Administration: Administer the test compound topically or by intracameral injection.

  • Post-Drug Measurement: Repeat the two-level constant pressure perfusion to measure the outflow facility after drug administration and compare it to the baseline measurement.

Conclusion

The mechanism of action of this compound is predicted to be agonism at the prostaglandin FP receptor, mirroring the action of its parent compound, Bimatoprost, and its active acid metabolite. Activation of the FP receptor initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and ultimately enhancing the outflow of aqueous humor to reduce intraocular pressure. The 15-keto modification is likely to confer significant pharmacological activity, while the deuteration is anticipated to beneficially modify the pharmacokinetic profile of the molecule. Further direct experimental validation is warranted to confirm these hypotheses and fully elucidate the therapeutic potential of this compound.

References

15-Keto Bimatoprost-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of 15-Keto Bimatoprost-d5 in research, focusing on its role as a crucial tool in bioanalytical studies. This document provides a comprehensive overview of its function, relevant quantitative data, detailed experimental protocols, and the biochemical pathways associated with its non-deuterated parent compound, Bimatoprost.

Introduction to this compound

This compound is the deuterated analog of 15-Keto Bimatoprost, a primary metabolite of the synthetic prostamide, Bimatoprost. Bimatoprost is a prostaglandin F2α analog widely used in the treatment of ocular hypertension and glaucoma. The process of deuteration involves the replacement of five hydrogen atoms with their heavier isotope, deuterium, a modification that renders the molecule easily distinguishable by mass spectrometry from its endogenous, non-deuterated counterpart without significantly altering its chemical properties. This key characteristic makes this compound an invaluable internal standard for the accurate quantification of Bimatoprost and its metabolites in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

The principal application of this compound in a research setting is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As a deuterated analog, this compound co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of these variations.

  • Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some amount of the analyte may be lost. The internal standard is added at the beginning of this process and is assumed to be lost at the same rate as the analyte, thereby enabling precise quantification of the analyte in the original sample.

  • Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the variability in injection volume and instrument response is minimized, leading to highly accurate and reproducible results.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Bimatoprost, the parent drug of 15-Keto Bimatoprost, and typical parameters for LC-MS/MS methods used for its quantification.

Table 1: Pharmacokinetic Properties of Bimatoprost

ParameterValueSpeciesMatrixReference
Cmax 0.08 ng/mLHumanPlasma[1]
Tmax < 10 minutesHumanPlasma[1]
Half-life (t½) ~45 minutesHumanPlasma[1]
Protein Binding 88%HumanPlasma[1]
Volume of Distribution (Vd) 0.67 L/kgHuman-[1]

Table 2: Typical LC-MS/MS Method Parameters for Bimatoprost Quantification

ParameterDescription
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Internal Standard This compound or other deuterated analogs
Lower Limit of Quantification (LLOQ) Can reach sub-picogram per milliliter levels
Linearity Typically established over a 3-4 order of magnitude concentration range

Experimental Protocols

A representative experimental protocol for the quantification of Bimatoprost in a biological matrix using a deuterated internal standard is outlined below. This protocol is a composite based on established methodologies and should be optimized for specific laboratory conditions and instrumentation.

Protocol: Quantification of Bimatoprost in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • Bimatoprost analytical standard

  • This compound (or other suitable deuterated Bimatoprost analog) as internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Bimatoprost and the IS in methanol.

  • Serially dilute the Bimatoprost stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations.

  • Spike blank human plasma with known concentrations of Bimatoprost to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction):

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Bimatoprost from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Bimatoprost: Monitor a specific precursor-to-product ion transition (e.g., m/z 416.3 → 222.1).

      • This compound: Monitor the corresponding deuterated transition (e.g., m/z 421.3 → 227.1).

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Bimatoprost in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

To understand the biological context of Bimatoprost and its metabolites, it is essential to consider their mechanism of action. Bimatoprost is a prostamide analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye. It is believed to act on prostamide receptors, which are distinct from the prostaglandin F (FP) receptors targeted by many other prostaglandin analogs used in glaucoma treatment.

Below are diagrams generated using Graphviz to illustrate the metabolic pathway of Bimatoprost and a typical experimental workflow for its quantification.

Bimatoprost_Metabolism Bimatoprost Bimatoprost Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost->Bimatoprost_Acid Hydrolysis Keto_Bimatoprost 15-Keto Bimatoprost Bimatoprost_Acid->Keto_Bimatoprost Oxidation Other_Metabolites Other Metabolites Bimatoprost_Acid->Other_Metabolites Further Metabolism

Metabolic conversion of Bimatoprost.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

LC-MS/MS quantification workflow.

Bimatoprost_Signaling Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor Binds to G_Protein G-protein Prostamide_Receptor->G_Protein Activates Effector Downstream Effectors (e.g., PLC, Rho/ROCK) G_Protein->Effector Modulates Response Increased Aqueous Humor Outflow (Uveoscleral & Conventional Pathways) Effector->Response IOP Decreased Intraocular Pressure Response->IOP

Simplified Bimatoprost signaling pathway.

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research, particularly in the fields of pharmacology and drug metabolism. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for the quantification of Bimatoprost and its metabolites. This technical guide provides a foundational understanding of its application, supported by quantitative data and a detailed experimental protocol, to aid researchers in designing and executing robust bioanalytical assays.

References

An In-Depth Technical Guide to the Synthesis and Purification of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for 15-Keto Bimatoprost-d5, a deuterated analog of a Bimatoprost metabolite. The information presented herein is intended for researchers, scientists, and drug development professionals. This guide synthesizes information from analogous chemical transformations and purification methodologies for prostaglandins and related compounds to propose a detailed experimental protocol.

Introduction

Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and manage ocular hypertension. Its biological activity is mediated by its hydrolysis in the eye to the corresponding free acid. One of the metabolic pathways for Bimatoprost involves the oxidation of the 15-hydroxyl group to a ketone, forming 15-Keto Bimatoprost. The deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

This guide outlines a multi-step synthetic route to this compound, followed by a detailed purification protocol to achieve high purity.

Synthesis of this compound

The proposed synthesis of this compound is a three-step process commencing with the hydrolysis of Bimatoprost to Bimatoprost acid. This is followed by an amide coupling reaction with commercially available ethyl-d5-amine and concludes with the selective oxidation of the 15-hydroxyl group.

Experimental Protocols

Step 1: Synthesis of Bimatoprost Acid

This step involves the hydrolysis of the ethyl amide of Bimatoprost to the corresponding carboxylic acid.

  • Materials:

    • Bimatoprost

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Bimatoprost (1.0 eq) in ethanol in a round-bottom flask.

    • Add a 5 M aqueous solution of potassium hydroxide (10 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude Bimatoprost acid, which can be used in the next step without further purification.

Step 2: Synthesis of Bimatoprost-d5

This step involves the coupling of Bimatoprost acid with ethyl-d5-amine hydrochloride.

  • Materials:

    • Bimatoprost acid (from Step 1)

    • Ethyl-d5-amine hydrochloride[1][2][3][4][5]

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Bimatoprost acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.5 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, neutralize ethyl-d5-amine hydrochloride (1.5 eq) with DIPEA (1.6 eq) in DMF and add this solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Bimatoprost-d5 can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

This final synthetic step is the selective oxidation of the 15-hydroxyl group of Bimatoprost-d5.

  • Materials:

    • Bimatoprost-d5 (from Step 2)

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

    • Dichloromethane (DCM)

    • Silica gel

    • Celatom®

  • Procedure:

    • Dissolve Bimatoprost-d5 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC (2.0 eq) adsorbed on silica gel.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celatom® and silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product should be purified immediately by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Bimatoprost Bimatoprost Bimatoprost_Acid Bimatoprost Acid Bimatoprost->Bimatoprost_Acid KOH, EtOH/H2O, Reflux Bimatoprost_d5 Bimatoprost-d5 Bimatoprost_Acid->Bimatoprost_d5 Ethyl-d5-amine HCl, EDC, HOBt, DIPEA, DMF Keto_Bimatoprost_d5 This compound Bimatoprost_d5->Keto_Bimatoprost_d5 PCC, DCM

Caption: Proposed synthetic pathway for this compound.

Purification of this compound

A multi-step purification protocol is necessary to achieve high purity of the final product. This involves an initial purification by flash column chromatography followed by a final polishing step using preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Purification Step 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 60%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

    • Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dry silica onto the top of the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure.

Purification Step 2: Preparative HPLC

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 70% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Dissolve the product from the flash chromatography step in a minimal amount of the initial mobile phase composition.

    • Filter the solution through a 0.45 µm filter.

    • Inject the solution onto the preparative HPLC system.

    • Collect the fraction corresponding to the main peak.

    • Lyophilize or carefully evaporate the solvent from the collected fraction to obtain the pure this compound.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Flash_Chrom Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Flash_Chrom Semi_Pure Semi-pure Product Flash_Chrom->Semi_Pure Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water/Formic Acid) Semi_Pure->Prep_HPLC Pure Pure this compound Prep_HPLC->Pure

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and the final product specifications. The yields are estimated based on similar reactions reported in the literature.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductEstimated Yield (%)
1HydrolysisBimatoprostBimatoprost Acid>95
2Amide CouplingBimatoprost AcidBimatoprost-d570-85
3OxidationBimatoprost-d5This compound60-75
Overall Bimatoprost This compound 40-55

Table 2: Analytical Data for this compound

ParameterExpected Value
Molecular Formula C₂₅H₃₀D₅NO₄
Molecular Weight 418.58
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%
Mass Spectrometry (ESI+) Expected [M+H]⁺: 419.6
Expected [M+Na]⁺: 441.6
¹H NMR Consistent with the structure, showing the absence of the C15 proton and the presence of the deuterated ethyl group signals.
Storage Conditions -20°C for long-term storage

References

In-Depth Technical Guide: Biological Activity of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 15-Keto Bimatoprost-d5, a deuterated analog of a key metabolite of Bimatoprost. Due to the limited availability of direct experimental data on this compound, this document synthesizes information from studies on the parent compound, Bimatoprost, its non-deuterated counterpart, 15-Keto Bimatoprost, and related prostaglandin F2α (PGF2α) analogs. The primary focus is on the interaction with the prostaglandin F (FP) receptor and the subsequent signaling pathways. This guide includes detailed experimental protocols and visual representations of key biological processes to facilitate further research and drug development.

Introduction

This compound is the deuterated form of 15-Keto Bimatoprost, a prostaglandin F2α (PGF2α) analog.[1][2] Bimatoprost is a well-established ocular hypotensive agent, and its metabolic products, including the 15-keto derivative, are of significant interest for their potential biological activity.[3] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to investigate and potentially modify pharmacokinetic and metabolic profiles.[2][4] This guide will explore the expected biological activity of this compound based on the known pharmacology of related compounds.

Chemical Structure:

  • 15-Keto Bimatoprost: C25H35NO4

  • This compound: C25H30D5NO4

Mechanism of Action: Prostaglandin F Receptor (FP Receptor) Agonism

The primary mechanism of action for PGF2α analogs is the activation of the FP receptor, a G-protein coupled receptor (GPCR).[2] Upon agonist binding, the FP receptor couples to Gq protein, initiating a downstream signaling cascade.

Signaling Pathway

Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological response.[2]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ ER->Ca_ion Releases Ca_ion->PKC Response Physiological Response PKC->Response Phosphorylates Targets Agonist This compound (Agonist) Agonist->FP_receptor Binds

Figure 1: Prostaglandin F Receptor Signaling Pathway.

Quantitative Biological Data (Hypothetical)

Direct quantitative data for this compound is not publicly available. The following table presents hypothetical data based on typical values for PGF2α analogs. These values would need to be determined experimentally.

Parameter Description Hypothetical Value Assay Type
Ki Inhibitor constant; measure of binding affinity to the FP receptor.10 - 100 nMRadioligand Binding Assay
EC50 Half-maximal effective concentration; measure of functional potency.50 - 250 nMCalcium Mobilization Assay
IC50 Half-maximal inhibitory concentration.Not Applicable (Agonist)-

Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of a compound like this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to the FP receptor.

Objective: To determine the Ki of this compound for the human FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • [3H]-PGF2α (radioligand).

  • Unlabeled PGF2α (for non-specific binding).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hFP cells.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of [3H]-PGF2α to each well.

  • Add cell membranes to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of unlabeled PGF2α.

  • Incubate at room temperature for a defined period (e.g., 2 hours).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Binding_Assay_Workflow A Prepare Cell Membranes (HEK293-hFP) C Add Cell Membranes A->C B Add [3H]-PGF2α (Radioligand) and varying concentrations of This compound to plate B->C D Incubate C->D E Filter and Wash D->E F Add Scintillation Fluid E->F G Measure Radioactivity F->G H Calculate Ki G->H

Figure 2: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and induce a downstream response.

Objective: To determine the EC50 of this compound in a cell-based functional assay.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate HEK293-hFP cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load cells with a calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).

  • Wash cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader.

  • Measure baseline fluorescence.

  • Inject varying concentrations of this compound into the wells.

  • Immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

  • Plot the dose-response curve and calculate the EC50 value.

Functional_Assay_Workflow A Plate HEK293-hFP Cells B Load Cells with Calcium-Sensitive Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Inject this compound D->E F Measure Fluorescence Change E->F G Calculate EC50 F->G

References

An In-depth Technical Guide to 15-Keto Bimatoprost-d5: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and proper storage of deuterated compounds like 15-Keto Bimatoprost-d5 is paramount for ensuring experimental accuracy and the integrity of research data. This guide provides a detailed overview of the stability profile, recommended storage conditions, and relevant biological context for this compound.

Compound Overview

This compound is the deuterated form of 15-Keto Bimatoprost, which is a metabolite of Bimatoprost. Bimatoprost is a synthetic prostamide and a prostaglandin F2α (PGF2α) analog.[1] These compounds are primarily recognized for their efficacy in reducing intraocular pressure, making them a cornerstone in the treatment of glaucoma and ocular hypertension.[2][3] The deuteration of 15-Keto Bimatoprost involves the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling is often employed in research as a tracer for quantitative analysis in drug development processes.[1]

Stability and Storage Conditions

The stability of this compound is critical for its effective use in research. Stability data is available for the compound in both its solid (powder) form and when dissolved in a solvent.

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the integrity of the compound. The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureStorage Duration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for this compound.[4]

Solubility

This compound is soluble in various organic solvents. The choice of solvent can impact the stability of the stock solution.

SolventSolubility
Ethanol≥ 10 mg/mL (23.89 mM)
DMF≥ 2.5 mg/mL (5.97 mM)
DMSO≥ 2 mg/mL (4.78 mM)

Table 2: Solubility of this compound in Common Solvents.[1] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO should be used.[1]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

Methodology:

  • Column: A reversed-phase column, such as a Zorbex SB phenyl (4.6mm × 250 mm, 5 μm), can be used.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer (0.02 M), methanol, and acetonitrile (e.g., in a 50:30:20 v/v/v ratio) is often employed.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at 210 nm is suitable for Bimatoprost and its related compounds.[6]

  • Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions including:

    • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60°C).

    • Photolytic Degradation: Exposing the drug substance to UV light.[5][7]

Studies on Bimatoprost have shown that it undergoes significant degradation in acidic and oxidative conditions, while it is relatively stable under alkaline, thermal, and photolytic stress.[7]

Signaling Pathway and Mechanism of Action

As a prostaglandin F2α analog, the biological effects of this compound are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[8][9]

Prostaglandin F Receptor (FP) Signaling Pathway

The binding of a PGF2α analog like Bimatoprost to the FP receptor initiates a signaling cascade that leads to a reduction in intraocular pressure. This is primarily achieved by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[10][11]

FP_Signaling_Pathway cluster_cell Cell Membrane Bimatoprost This compound (PGF2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Increased Aqueous Humor Outflow PKC->Cellular_Response Ca_Release->Cellular_Response Experimental_Workflow Sample Sample Collection (e.g., Ophthalmic Solution, Biological Fluid) Preparation Sample Preparation (e.g., Extraction, Dilution) Sample->Preparation LC_Separation Liquid Chromatography (LC) Separation Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis and Interpretation MS_Detection->Data_Analysis

References

The Pharmacokinetics of Deuterated Prostaglandin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics of deuterated prostaglandin analogs. Given the nascent stage of research in this specific area, this document establishes a foundational understanding by integrating the principles of deuteration in drug development with the well-documented pharmacokinetics of existing, non-deuterated prostaglandin analogs. It serves as a resource for researchers and professionals in drug development, offering a theoretical framework, comparative data, and detailed experimental considerations.

Introduction: The Rationale for Deuterating Prostaglandin Analogs

Prostaglandin analogs are a cornerstone in the management of glaucoma and ocular hypertension, primarily by enhancing the uveoscleral outflow of aqueous humor to reduce intraocular pressure.[1][2][3] Despite their efficacy, optimizing their therapeutic window—balancing potency, duration of action, and potential side effects—remains an active area of research. One emerging strategy to refine the pharmacokinetic profile of these drugs is selective deuteration.

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly alter a drug's metabolic fate.[4][] This is due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[6][7][8] When this bond cleavage is the rate-limiting step in a drug's metabolism, deuteration can lead to a reduced rate of metabolic clearance, potentially resulting in:

  • Increased drug exposure (AUC): A slower metabolic breakdown can lead to higher overall drug concentrations in the body over time.

  • Prolonged half-life (t½): The drug may persist longer in the systemic circulation or target tissues.

  • Reduced peak-to-trough fluctuations: A more stable pharmacokinetic profile may be achieved.

  • Altered metabolite profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.[9]

For topically administered prostaglandin analogs, which undergo rapid hydrolysis and systemic metabolism, these modifications could translate to enhanced local efficacy, reduced systemic side effects, and potentially less frequent dosing.

Comparative Pharmacokinetics: Prostaglandin Analogs and the Potential Impact of Deuteration

The following tables summarize the known pharmacokinetic parameters of three widely used non-deuterated prostaglandin analogs: latanoprost, travoprost, and bimatoprost. These values provide a baseline for hypothesizing the effects of deuteration. While specific data for deuterated versions are not yet publicly available, the "Hypothesized Impact of Deuteration" column outlines the expected changes based on the principles of the kinetic isotope effect.

Table 1: Ocular Pharmacokinetics of Prostaglandin Analogs

ParameterLatanoprostTravoprostBimatoprostHypothesized Impact of Deuteration
Prodrug Isopropyl ester[10]Isopropyl ester[1][11]Amide[12]No direct impact on initial hydrolysis, but may affect subsequent metabolism of the active acid.
Active Form Latanoprost acid[10]Travoprost free acid[1][13]Bimatoprost (intact molecule) and Bimatoprost acid[14]Slower metabolism of the active form, leading to prolonged local concentrations.
Tmax (Aqueous Humor) 1-2 hours[10][15]~2 hours[2]Not specifiedMay be slightly delayed or unchanged, but the duration of therapeutic concentrations could be extended.
Half-life (Aqueous Humor) 2-3 hours[10][15]~1.5 hours[2]Not specifiedPotentially increased due to reduced local metabolism.
Metabolism in the Eye Primarily hydrolysis to the active acid.[10]Hydrolysis to the active free acid.[1][11]Minimal metabolism in ocular tissues.[12]Reduced rate of any subsequent oxidative metabolism of the active form within ocular tissues.

Table 2: Systemic Pharmacokinetics of Prostaglandin Analogs

ParameterLatanoprostTravoprostBimatoprostHypothesized Impact of Deuteration
Active Form Latanoprost acidTravoprost free acidBimatoprostSlower systemic clearance of the active form.
Tmax (Plasma) 5 minutes[10][15]Within 30 minutes[1][11][16]~10 minutesMay be slightly delayed or unchanged.
Cmax (Plasma) ~53 pg/mL[10][15]0.018 ± 0.007 ng/mL[1][11][16]Up to 12.2 ng/mL (IV dose)[12][17]; <0.2 ng/mL (ocular dose)[12]Potentially increased due to a slower rate of first-pass metabolism and systemic clearance.
Half-life (Plasma) 17 minutes[10][15]45 minutes[1][11][13]~45 minutes[12][17][18]Significantly increased due to reduced metabolic clearance.
Systemic Metabolism Beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[10]Beta-oxidation of the α-chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14 double bond.[1][11]Oxidation, N-deethylation, and glucuronidation.[12][17][19]Slower rates of oxidation and N-deethylation if C-H bonds at metabolic "hot spots" are deuterated.
Excretion Primarily in urine (~88%).[10]Primarily in urine.[13]Urine (~67%) and feces (~25%).[12][18]The overall route of excretion is unlikely to change, but the rate may be slower.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

Most prostaglandin analogs used for glaucoma, including latanoprost and travoprost, are agonists of the Prostaglandin F2α (FP) receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to increased uveoscleral outflow.[20][21] Bimatoprost is thought to act through a similar, though not identical, prostamide receptor pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog FP_receptor FP Receptor (GPCR) PGA->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Increased Intracellular Ca2+ ER->Ca_release Releases Ca2+ MMP_activation Matrix Metalloproteinase (MMP) Activation Ca_release->MMP_activation PKC->MMP_activation Uveoscleral_outflow Increased Uveoscleral Outflow MMP_activation->Uveoscleral_outflow Leads to

FP Receptor Signaling Pathway
Experimental Workflow for Pharmacokinetic Analysis

The quantification of prostaglandin analogs and their metabolites in biological matrices (aqueous humor, plasma, urine) requires highly sensitive and specific analytical methods due to their low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[22][23][24]

PK_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Data Analysis AqueousHumor Aqueous Humor Spiking Spike with Internal Standard (e.g., deuterated analog) AqueousHumor->Spiking Plasma Plasma Plasma->Spiking Urine Urine Urine->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (LC Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS Detection) LC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Metabolite_ID Metabolite Identification MSMS->Metabolite_ID PK_params Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) Quantification->PK_params

Pharmacokinetic Analysis Workflow

Detailed Experimental Protocols

A typical experimental protocol for the pharmacokinetic analysis of a prostaglandin analog in plasma would involve the following steps.

Sample Collection and Handling
  • Blood Collection: Whole blood samples are collected from subjects at predetermined time points post-drug administration (e.g., pre-dose, 5, 15, 30, 45, 60 minutes) into tubes containing an anticoagulant (e.g., EDTA).[25]

  • Plasma Separation: The blood is centrifuged to separate the plasma, which is then transferred to clean tubes.

  • Storage: Plasma samples are immediately frozen and stored at -80°C until analysis to prevent degradation of the analytes.

Sample Preparation
  • Internal Standard Spiking: A known concentration of an internal standard (ideally a stable isotope-labeled version of the analyte, such as a deuterated analog) is added to each plasma sample. This is crucial for accurate quantification, as it accounts for variability during sample processing and analysis.

  • Extraction: The prostaglandin analogs and their metabolites are extracted from the plasma matrix. This is commonly achieved through:

    • Liquid-Liquid Extraction (LLE): The plasma is mixed with an immiscible organic solvent (e.g., hexane/ethyl acetate). The analytes partition into the organic layer, which is then separated.[26] This process is often repeated to maximize recovery.

    • Solid-Phase Extraction (SPE): The plasma is passed through a cartridge containing a solid sorbent that retains the analytes. After washing to remove interfering substances, the analytes are eluted with a small volume of solvent.

  • Concentration: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried residue is redissolved in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate the parent drug from its metabolites and endogenous interferences based on their physicochemical properties.[22] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode, and specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.

  • Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of the prostaglandin analog. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The strategic deuteration of prostaglandin analogs represents a promising avenue for enhancing their pharmacokinetic profiles. By leveraging the kinetic isotope effect, it is theoretically possible to slow metabolic clearance, thereby increasing the duration of action and potentially improving the safety and efficacy of these important ophthalmic drugs. While clinical data on deuterated prostaglandin analogs are not yet available, the principles outlined in this guide provide a strong foundation for their design and preclinical evaluation.

Future research should focus on synthesizing deuterated versions of existing prostaglandin analogs and conducting rigorous in vitro and in vivo pharmacokinetic studies to validate the hypothesized benefits. These studies will be instrumental in determining whether this innovative approach can translate into tangible clinical advantages for patients with glaucoma and ocular hypertension.

References

Navigating the In Vitro Landscape of 15-Keto Bimatoprost-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the in vitro biological activity of 15-Keto Bimatoprost-d5 is limited in publicly available scientific literature. This guide provides a foundational framework for researchers by summarizing the available physicochemical data for this compound and extrapolating potential in vitro experimental designs based on studies of its parent compound, Bimatoprost, and other related prostaglandin analogs.

Introduction

This compound is the deuterium-labeled form of 15-Keto Bimatoprost, a metabolite of the ocular hypotensive agent Bimatoprost.[1][2][3][4] Bimatoprost is a prostaglandin F2α (PGF2α) analog used in the management of glaucoma.[2] The deuteration of 15-Keto Bimatoprost makes it a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.[2][3] Understanding the in vitro characteristics of this compound is crucial for its application in drug development and research. This guide outlines its known properties and proposes experimental protocols to investigate its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the compound for in vitro assays.

PropertyValueReferences
Molecular Formula C25H30D5NO4[2][3][5]
Molecular Weight 418.58 g/mol [2][3][5]
Appearance Solid (Off-white to light yellow)[2]
Purity ≥96%[6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2][3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2][3]

Solubility Data

The solubility of this compound in various solvents is critical for preparing stock solutions for in vitro experiments. Table 2 provides a summary of its known solubility.

SolventSolubilityReferences
Ethanol ≥ 10 mg/mL (23.89 mM)[2][3]
DMF ≥ 2.5 mg/mL (5.97 mM)[2][3]
DMSO ≥ 2 mg/mL (4.78 mM)[2][3]
It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended.[2]

Hypothesized Biological Activity and Signaling Pathway

Bimatoprost is known to exert its effects primarily through the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[7][8] Upon binding to the FP receptor, it activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a metabolite of Bimatoprost, 15-Keto Bimatoprost is expected to interact with the same signaling pathway.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a This compound FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized FP Receptor Signaling Pathway.

Proposed In Vitro Experimental Protocols

Given the lack of direct studies on this compound, the following experimental protocols are proposed based on methodologies used for Bimatoprost and other prostaglandin analogs.

In Vitro Hydrolysis Assay

Bimatoprost is a prodrug that is hydrolyzed by ocular tissues to its active free acid.[9][10][11][12] An in vitro hydrolysis assay would be crucial to determine the stability of this compound and its conversion to the corresponding free acid in the presence of ocular tissue homogenates (e.g., cornea, ciliary body).

Experimental Protocol:

  • Tissue Preparation: Obtain fresh ocular tissues (e.g., human or rabbit cornea, iris-ciliary body) and prepare tissue homogenates in a suitable buffer.

  • Incubation: Incubate a known concentration of this compound with the tissue homogenates at 37°C for various time points (e.g., 0, 1, 3, 6, 24 hours).

  • Sample Analysis: At each time point, stop the reaction and extract the compound and any potential metabolites.

  • Quantification: Analyze the samples using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and the formation of its free acid.

Hydrolysis_Workflow start Start tissue_prep Prepare Ocular Tissue Homogenate start->tissue_prep incubation Incubate this compound with Homogenate at 37°C tissue_prep->incubation sampling Collect Samples at Various Time Points incubation->sampling extraction Extract Compound and Metabolites sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Parent Compound and Free Acid analysis->quantification end End quantification->end

Caption: In Vitro Hydrolysis Experimental Workflow.
FP Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of this compound for the prostaglandin FP receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor (e.g., HEK293 cells).

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes with FP Receptors start->membrane_prep incubation Incubate Membranes with Radioligand and This compound membrane_prep->incubation filtration Separate Bound and Free Radioligand incubation->filtration scintillation Measure Radioactivity filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Receptor Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and induce an intracellular calcium response.[13][14][15]

Experimental Protocol:

  • Cell Culture: Culture a cell line expressing the FP receptor (e.g., HEK293 or CHO cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the concentration of this compound that produces 50% of the maximal response (EC50).

Calcium_Assay_Workflow start Start cell_culture Culture FP Receptor- Expressing Cells start->cell_culture dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_addition Add this compound dye_loading->compound_addition fluorescence_measurement Measure Fluorescence Change compound_addition->fluorescence_measurement analysis Calculate EC50 fluorescence_measurement->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.
Cell Viability/Toxicity Assay

To assess the potential cytotoxic effects of this compound, a cell viability assay using relevant ocular cell lines (e.g., human conjunctival epithelial cells, trabecular meshwork cells) is recommended.

Experimental Protocol:

  • Cell Seeding: Seed ocular cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Reagent: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well.

  • Incubation: Incubate the plates to allow for the conversion of the reagent by viable cells.

  • Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration that causes 50% inhibition of cell viability (IC50).

Viability_Assay_Workflow start Start cell_seeding Seed Ocular Cells in 96-well Plate start->cell_seeding compound_treatment Treat with 15-Keto Bimatoprost-d5 cell_seeding->compound_treatment add_reagent Add Cell Viability Reagent compound_treatment->add_reagent incubation Incubate add_reagent->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate analysis Calculate Cell Viability (IC50) read_plate->analysis end End analysis->end

Caption: Cell Viability Assay Workflow.

Conclusion

While direct in vitro studies on this compound are not extensively documented, its role as a deuterated analog of a key Bimatoprost metabolite provides a clear path for investigation. The physicochemical data presented herein offers a starting point for its use in a laboratory setting. The proposed experimental protocols, derived from established methods for related prostaglandin analogs, provide a robust framework for characterizing its stability, receptor interaction, functional activity, and potential cytotoxicity. The insights gained from such studies will be invaluable for its application in advanced pharmaceutical research and development.

References

Navigating the Frontiers of Ocular Hypotensive Research: A Technical Guide to the Safe Handling of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 15-Keto Bimatoprost-d5, a deuterated analog of a prostaglandin F2α (PGF2α) metabolite. As a potent pharmaceutical compound with potential biological activity, strict adherence to safety guidelines is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known characteristics of this compound, details best practices for its handling and storage, and provides a framework for establishing robust experimental protocols.

Compound Profile and Physicochemical Properties

This compound is the deuterated form of 15-Keto Bimatoprost, a metabolite of the ocular hypotensive agent Bimatoprost.[1] Bimatoprost is a synthetic analog of prostaglandin F2α and is used in the treatment of glaucoma and ocular hypertension.[2][3] The deuteration of the molecule is typically for use as an internal standard in analytical studies.[1]

PropertyValueSource
Chemical Name (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-(ethyl-d5)hept-5-enamideN/A
Molecular Formula C₂₅H₃₀D₅NO₄[1][4][5]
Molecular Weight 418.58 g/mol [1][4][5]
Appearance Solid[1]
Purity ≥96%[5]
Solubility

Proper solvent selection is critical for the preparation of stock solutions and experimental assays. The following table summarizes the known solubility of this compound.

SolventSolubilitySource
Ethanol≥ 10 mg/mL[1]
Dimethylformamide (DMF)≥ 2.5 mg/mL[1]
Dimethyl sulfoxide (DMSO)≥ 2 mg/mL[1]

Safety and Hazard Information

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is essential. The safety considerations are based on the known pharmacology of Bimatoprost and other PGF2α analogs, as well as general guidelines for handling potent pharmaceutical compounds.

Warning: Prostaglandin F2α analogs are potent biological agents and may have significant physiological effects, including reproductive hazards. These compounds can induce labor or cause abortion.[6] Female researchers of childbearing potential should exercise extreme caution and may be advised against handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particles.
Body Protection A disposable, full-body protective suit (e.g., Tyvek®).Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) or use within a certified chemical fume hood.Minimizes the risk of inhaling aerosolized particles.
Engineering Controls

Engineering controls are the primary means of minimizing exposure and should be implemented for all handling procedures.

ControlDescription
Chemical Fume Hood All manipulations of the solid compound and preparation of concentrated solutions should be performed in a certified chemical fume hood.
Containment Ventilated Enclosure (CVE) For procedures with a higher risk of aerosol generation, such as weighing or powder transfers, a CVE provides a higher level of containment.
Closed Systems Whenever feasible, use closed-system transfers for liquids to minimize the risk of spills and splashes.

Handling and Storage Procedures

Adherence to standardized procedures for handling and storage is critical for maintaining compound integrity and ensuring a safe laboratory environment.

Storage

| Form | Storage Temperature | Duration | Source | |---|---|---| | Powder | -20°C | 3 years |[7] | | | 4°C | 2 years |[7] | | In Solvent | -80°C | 6 months |[1] | | | -20°C | 1 month |[1] |

Standard Operating Procedure for Weighing and Dissolving

This protocol outlines the general steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., Ethanol, DMF, DMSO)

  • Calibrated analytical balance within a CVE or powder containment hood

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes and pipette tips

  • Vortex mixer

Protocol:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the CVE or fume hood is functioning correctly.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat inside.

    • Carefully transfer the desired amount of this compound solid onto the weighing vessel using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the solid.

    • Vortex the solution until the solid is completely dissolved.

    • Bring the solution to the final desired volume with the solvent.

    • Cap the flask and mix thoroughly.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

    • Store the stock solution at the recommended temperature.

Biological Activity and Signaling Pathway

Bimatoprost, the parent compound of 15-Keto Bimatoprost, is a prostaglandin F2α analog that is believed to act on prostamide receptors.[2] The PGF2α receptor (FP receptor) is a G-protein coupled receptor.[8] Activation of the FP receptor by its ligand initiates a signaling cascade through the Gq protein, which in turn activates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[9] The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses.[9]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a This compound (PGF2α Analog) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: General signaling pathway of Prostaglandin F2α (PGF2α) analogs.

Experimental Workflow and Decontamination

A structured workflow is essential for conducting experiments safely and efficiently.

Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prep_Workspace Prepare Workspace in Fume Hood/CVE Don_PPE->Prep_Workspace Weigh_Compound Weigh Solid Compound Prep_Workspace->Weigh_Compound Prepare_Stock Prepare Stock Solution Weigh_Compound->Prepare_Stock Perform_Experiment Perform Experiment Prepare_Stock->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste According to Institutional Guidelines Doff_PPE->Dispose_Waste

Caption: A typical experimental workflow for handling potent compounds.

Decontamination and Waste Disposal

All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse and then an ethanol rinse, should be used. All contaminated waste, including gloves, disposable lab coats, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

EmergencyProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, contain the spill with absorbent material. Wear appropriate PPE and clean the area with a suitable decontamination solution. For large spills, evacuate the laboratory and contact the institutional safety office.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all researchers and laboratory personnel receive proper training on the handling of potent compounds and adhere to all institutional and regulatory guidelines. A thorough understanding of the potential hazards and strict adherence to safety protocols are the cornerstones of responsible research.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a widely used medication for reducing intraocular pressure in patients with glaucoma and for the cosmetic enhancement of eyelashes. The primary metabolite of Bimatoprost is 15-Keto Bimatoprost, formed through the oxidation of the 15-hydroxyl group. The development of a robust and reliable analytical method for the quantification of 15-Keto Bimatoprost is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a deuterated internal standard, such as 15-Keto Bimatoprost-d5, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

Signaling Pathway of Bimatoprost

Bimatoprost exerts its biological effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a downstream signaling cascade that leads to various physiological responses, including the reduction of intraocular pressure.

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor Binds to G_Protein Gq/11 G-protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., IOP Reduction) Ca2_release->Downstream PKC->Downstream

Figure 1: Bimatoprost Signaling Pathway.

Experimental Workflow

The analytical method involves sample preparation using liquid-liquid extraction, followed by chromatographic separation using reverse-phase HPLC, and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Reverse-Phase HPLC (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 15-Keto Bimatoprost Calibration->Quantification

Figure 2: Experimental Workflow.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of 15-Keto Bimatoprost from a plasma matrix.

Materials:

  • Human plasma (or other biological matrix)

  • 15-Keto Bimatoprost analytical standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Prepare stock solutions of 15-Keto Bimatoprost and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of the analytical standard and internal standard by serial dilution in 50% methanol.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike the sample with 10 µL of the this compound internal standard working solution.

  • Add 10 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tube at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 20% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Predicted):

Note: These parameters are predicted based on the analysis of Bimatoprost and similar keto-prostaglandins and require optimization for the specific instrument used.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
15-Keto Bimatoprost414.3235.23020
This compound (IS)419.3240.23020

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. The following parameters should be assessed:

Quantitative Data Summary

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
15-Keto Bimatoprost0.1 - 100> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ0.195 - 105< 1593 - 107< 15
Low0.397 - 103< 1096 - 104< 10
Mid1098 - 102< 897 - 103< 8
High8099 - 101< 598 - 102< 5

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
15-Keto Bimatoprost> 8590 - 110

Table 4: Stability

Stability ConditionDurationTemperature (°C)Stability (%)
Freeze-Thaw (3 cycles)3 cycles-80 to RT90 - 110
Short-Term (Bench-top)4 hoursRoom Temperature92 - 108
Long-Term (in matrix)30 days-8095 - 105
Post-Preparative (in autosampler)24 hours497 - 103

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 15-Keto Bimatoprost in biological matrices using its deuterated internal standard, this compound. The detailed protocols for sample preparation and analysis, along with the summarized validation parameters, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

Application Note: Quantitative Analysis of 15-Keto Bimatoprost-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 15-Keto Bimatoprost-d5 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Bimatoprost, a synthetic prostamide F2α analog, is primarily used for the treatment of glaucoma and ocular hypertension. Monitoring its metabolites, such as 15-Keto Bimatoprost, is crucial for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Bimatoprost and its metabolites.

Introduction

Bimatoprost is a potent ocular hypotensive agent that lowers intraocular pressure by increasing the outflow of aqueous humor.[1][2] It is a structural analog of prostaglandin F2α (PGF2α) and is believed to mimic the action of endogenous prostamides.[3][4] The metabolism of Bimatoprost involves oxidation, N-deethylation, and glucuronidation, leading to the formation of various metabolites.[4][5][6] One of the key metabolic pathways for PGF2α and its analogs is the oxidation of the 15-hydroxyl group to a ketone, forming 15-keto metabolites. Therefore, the quantification of 15-Keto Bimatoprost is essential for understanding the metabolic fate of Bimatoprost.

This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a sensitive triple quadrupole mass spectrometer for detection.

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • Bimatoprost (for method development and comparison)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Standard and Sample Preparation

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 pg/mL to 1000 pg/mL.

Plasma Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of internal standard working solution (if a non-deuterated analyte is being quantified). For the analysis of this compound as the primary analyte, an analog internal standard would be required.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

Based on the fragmentation of Bimatoprost, the predicted MRM transitions for this compound are as follows. The precursor ion ([M+H]+) for this compound is m/z 419.3. The exact product ions would need to be confirmed by infusion of the analytical standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound (Quantifier) 419.3Predicted based on neutral loss80 V35 V
This compound (Qualifier) 419.3Predicted based on fragmentation80 V45 V

Note: The optimal DP and CE values should be determined experimentally by infusing a standard solution of this compound.

Results and Discussion

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on typical results for similar prostaglandin analogs.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 pg/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

These are target values and should be confirmed during method validation.

Signaling Pathway

Bimatoprost_Metabolism Bimatoprost Bimatoprost Hydrolysis Hydrolysis (Amidase) Bimatoprost->Hydrolysis N_Deethylation N-Deethylation (CYP450) Bimatoprost->N_Deethylation Glucuronidation Glucuronidation (UGTs) Bimatoprost->Glucuronidation Bimatoprost_Acid Bimatoprost Acid Hydrolysis->Bimatoprost_Acid Oxidation Oxidation (15-PGDH) Bimatoprost_Acid->Oxidation Bimatoprost_Acid->Glucuronidation Keto_Bimatoprost 15-Keto Bimatoprost Oxidation->Keto_Bimatoprost Keto_Bimatoprost->Glucuronidation Deethyl_Bimatoprost N-Deethyl Bimatoprost N_Deethylation->Deethyl_Bimatoprost Deethyl_Bimatoprost->Glucuronidation Conjugates Glucuronide Conjugates Glucuronidation->Conjugates

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike Spike Internal Standard Plasma->Spike Acidify Acidify (0.1 M HCl) Spike->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for pharmacokinetic studies and drug metabolism research involving Bimatoprost. The use of a simple liquid-liquid extraction and a highly selective mass spectrometric detection ensures reliable and accurate results. Method validation should be performed according to regulatory guidelines to ensure data quality.

References

Application Notes and Protocols for the Quantitation of 15-Keto Bimatoprost-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is widely used in the treatment of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated by its active metabolite, bimatoprost free acid, which is formed via hydrolysis of the ethyl amide group. A key metabolite in the subsequent metabolic cascade is 15-keto bimatoprost. For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantitation. 15-Keto Bimatoprost-d5 is the deuterated form of 15-keto bimatoprost, serving as an ideal internal standard for mass spectrometry-based quantification methods.[1][2]

These application notes provide a detailed protocol for the quantitation of 15-keto bimatoprost in biological samples using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established analytical techniques for prostaglandin analogs.[3][4][5]

Metabolic Pathway of Bimatoprost

Bimatoprost undergoes enzymatic hydrolysis to its active free acid form, which is then oxidized to 15-keto bimatoprost. The use of a deuterated internal standard for the keto metabolite allows for precise tracking of this metabolic process.

Bimatoprost Bimatoprost Bimatoprost_Acid Bimatoprost Free Acid Bimatoprost->Bimatoprost_Acid Amidase Keto_Bimatoprost 15-Keto Bimatoprost Bimatoprost_Acid->Keto_Bimatoprost 15-hydroxyprostaglandin dehydrogenase cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (this compound) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantitation Calibration->Quant

References

Protocol for the Quantification of 15-Keto Bimatoprost using 15-Keto Bimatoprost-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of 15-Keto Bimatoprost, a metabolite of the ocular hypotensive agent Bimatoprost, in biological matrices. The use of a stable isotope-labeled internal standard, 15-Keto Bimatoprost-d5, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Bimatoprost is a prostaglandin F2α analogue used for the treatment of glaucoma and ocular hypertension.[1][2] It lowers intraocular pressure by increasing the outflow of aqueous humor.[3][4][5] The primary metabolic pathway of bimatoprost involves the oxidation of the C-15 hydroxyl group to a ketone, forming 15-Keto Bimatoprost. Monitoring the levels of this metabolite is crucial for understanding the pharmacokinetics and metabolism of the parent drug. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it closely mimics the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision.[6][7][8]

Experimental Protocols

Materials and Reagents
  • 15-Keto Bimatoprost (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of 15-Keto Bimatoprost and this compound into separate volumetric flasks.

  • Dissolve the compounds in methanol to a final concentration of 1 mg/mL.

  • Store the stock solutions at -20°C or -80°C in amber vials to prevent photodegradation.[6] Stock solutions are typically stable for up to 6 months at -80°C.[6]

Working Solutions:

  • Prepare a series of working standard solutions of 15-Keto Bimatoprost by serially diluting the stock solution with a 50:50 mixture of methanol and water. The concentration range should cover the expected physiological or experimental concentrations.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for eicosanoid extraction from plasma.[9][10]

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions See Table 1
Collision Energy (CE) To be optimized for the specific instrument
Dwell Time 100 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
15-Keto Bimatoprost414.5Predicted: 271.2Negative
This compound419.5Predicted: 276.2Negative

Note: The exact m/z values for the product ions should be confirmed by direct infusion of the analytical standards and optimization on the specific mass spectrometer being used. The predicted transitions are based on the fragmentation of similar prostaglandin structures, which commonly involves the loss of the carboxylic acid group and water.[9][11][12]

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of 15-Keto Bimatoprost to this compound against the concentration of the 15-Keto Bimatoprost standards.

  • Quantification: Determine the concentration of 15-Keto Bimatoprost in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validation: The method should be validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[8]

Bimatoprost Signaling Pathway

Bimatoprost is a synthetic prostamide that acts as a prostaglandin F2α (PGF2α) analog.[1] It primarily exerts its intraocular pressure-lowering effect by binding to prostaglandin F (FP) receptors, which are G-protein coupled receptors (GPCRs).[13][14] The activation of these receptors initiates a downstream signaling cascade.

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) MAPK_Pathway->MMP_Upregulation Leads to ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Causes Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Enhances IOP_Reduction Reduction of Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Results in

Caption: Bimatoprost signaling pathway leading to reduced intraocular pressure.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of 15-Keto Bimatoprost.

Experimental_Workflow start Start sample_collection Biological Sample Collection (e.g., Plasma) start->sample_collection add_is Spike with this compound (Internal Standard) sample_collection->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Workflow for the quantification of 15-Keto Bimatoprost.

References

Application Notes and Protocols for Cell-Based Assays Using 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto Bimatoprost-d5 is the deuterated form of 15-Keto Bimatoprost, a potent analog of prostaglandin F2α (PGF2α). As a PGF2α analog, its primary cellular target is the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade predominantly through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[1] Subsequent downstream events can include the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

The deuteration of 15-Keto Bimatoprost makes it a valuable tool for metabolic stability and pharmacokinetic studies. These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of this compound at the FP receptor.

Signaling Pathway

The activation of the FP receptor by an agonist such as this compound triggers a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

FP_Receptor_Signaling Agonist This compound FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ (Mobilization) ER->Ca2 Releases MAPK_Cascade MAPK/ERK Cascade Ca2->MAPK_Cascade Can influence PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates

FP Receptor Signaling Pathway

Data Presentation

The following tables summarize representative quantitative data for PGF2α analogs in various cell-based assays. Note that this data is for non-deuterated, related compounds and serves as an example of expected results.

Table 1: Receptor Binding Affinity of PGF2α Analogs at the FP Receptor

CompoundCell LineAssay TypeKi (nM)
BimatoprostHEK-293 (expressing human FP receptor)Radioligand Displacement ([³H]-travoprost acid)9250 ± 846
Bimatoprost AcidHEK-293 (expressing human FP receptor)Radioligand Displacement ([³H]-travoprost acid)59 ± 6
Bimatoprost3T3 Mouse FibroblastsRadioligand Displacement ([³H]PGF2α)6310 ± 1650

Data sourced from Sharif et al., 2003 and Sharif et al., 2001.[2][3]

Table 2: Functional Potency of PGF2α Analogs in Calcium Mobilization Assays

CompoundCell LineAssay TypeEC50 (nM)
BimatoprostHEK-293 (expressing human FP receptor)FLIPR3070 ± 1330
Bimatoprost AcidHEK-293 (expressing human FP receptor)FLIPR15 ± 3
Bimatoprost3T3 Mouse FibroblastsFLIPR2200 ± 670
Latanoprost AcidHuman Trabecular Meshwork (h-TM)Phosphoinositide Turnover34.7 ± 2.4
Travoprost AcidHuman Trabecular Meshwork (h-TM)Phosphoinositide Turnover2.4 ± 0.7

Data sourced from Sharif et al., 2003, Sharif et al., 2001, and Sharif et al., 2003.[2][3][4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gq pathway by quantifying the release of intracellular calcium stores.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis A Seed cells expressing FP receptor into a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Place cell plate into FLIPR instrument D->E F Add this compound (or other compounds) E->F G Measure fluorescence change over time F->G H Generate dose-response curves G->H I Calculate EC50 values H->I

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing the human FP receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Plating: Seed the cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS at 5x the final desired concentration.

  • FLIPR Measurement: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity.

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more cumulative measure of Gq activation by quantifying the accumulation of a downstream metabolite, IP1.

Methodology:

  • Cell Culture and Plating: Culture and plate cells as described for the calcium mobilization assay.

  • Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing LiCl (to inhibit the breakdown of IP1) and varying concentrations of this compound. Incubate for 1 hour at 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis reagent provided in a commercial IP-One HTRF assay kit.

  • HTRF Reaction: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate and incubate for 1 hour at room temperature.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the logarithm of the compound concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway, a downstream consequence of FP receptor activation.

Methodology:

  • Cell Culture and Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • ELISA or Western Blot: Quantify the amount of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a sandwich ELISA kit or by Western blotting with specific antibodies.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the compound concentration to determine the EC50.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed effects in the functional assays are not due to compound-induced cell death.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells. A significant decrease in absorbance indicates cytotoxicity.

References

Application Notes and Protocols for 15-Keto Bimatoprost-d5 in Ocular Hypotensive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 15-Keto Bimatoprost-d5, a deuterated analog of a bimatoprost metabolite, and its application in the study of ocular hypotensive agents for the treatment of glaucoma.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2] Prostaglandin analogs (PGAs) are a first-line treatment for managing glaucoma due to their significant efficacy in lowering IOP, once-daily dosing, and favorable safety profile.[1][3] Bimatoprost, a synthetic prostamide, is among the most potent PGAs available, demonstrating a 27% to 33% reduction in IOP.[4]

15-Keto Bimatoprost is a metabolite of bimatoprost. The deuterated form, this compound, serves as a valuable tool in research, particularly in pharmacokinetic and metabolic studies, due to the stability of the deuterium label.[5] Understanding the activity of bimatoprost and its metabolites is crucial for the development of new and improved ocular hypotensive therapies.

Mechanism of Action

Bimatoprost and its active metabolite, bimatoprost acid, lower IOP by increasing the outflow of aqueous humor, the fluid inside the eye.[6] This is achieved through a dual mechanism:

  • Uveoscleral Outflow: The primary mechanism involves increasing the outflow of aqueous humor through the uveoscleral pathway.[1][7] PGAs are thought to remodel the extracellular matrix of the ciliary muscle, leading to reduced hydraulic resistance and enhanced fluid drainage.[1]

  • Trabecular Meshwork Outflow: Bimatoprost also enhances outflow through the conventional trabecular meshwork pathway.[6][8]

The following diagram illustrates the proposed signaling pathway for prostaglandin analogs in increasing uveoscleral outflow.

G PGA Prostaglandin Analog (e.g., Bimatoprost Acid) FP_Receptor FP Receptor (Ciliary Muscle) PGA->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release MMP_Activation Matrix Metalloproteinase (MMP) Activation Ca_Release->MMP_Activation ECM_Remodeling Extracellular Matrix Remodeling MMP_Activation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Prostaglandin Analog Signaling Pathway

Experimental Protocols

In Vivo Evaluation of Ocular Hypotensive Efficacy in a Monkey Model of Glaucoma

This protocol is adapted from studies on related prostaglandin analogs and is designed to assess the IOP-lowering effects of this compound.[9][10]

Objective: To determine the dose-dependent effect of topically administered this compound on IOP in a laser-induced monkey model of glaucoma.

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Baseline Day 1: Baseline IOP Measurement (hourly) Vehicle Day 2: Vehicle Control IOP Measurement (hourly) Baseline->Vehicle Treatment Days 3-7: Daily Topical Administration of This compound Vehicle->Treatment IOP_Measure Hourly IOP Measurement on Days 3, 5, and 7 Treatment->IOP_Measure Washout Minimum 2-Week Washout Period IOP_Measure->Washout G cluster_baseline Baseline Measurements cluster_treatment Treatment cluster_post Post-Treatment Measurements Tonography_Base Tonographic Outflow Facility (C) Dosing Single Topical Dose of This compound (Treated Eye) and Vehicle (Control Eye) Tonography_Base->Dosing Fluorophotometry_Base Fluorophotometric Aqueous Humor Flow (F) Fluorophotometry_Base->Dosing Tonography_Post Repeat Tonography Dosing->Tonography_Post Fluorophotometry_Post Repeat Fluorophotometry Dosing->Fluorophotometry_Post

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry with 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The primary active metabolite of bimatoprost is 17-phenyl-18,19,20-trinor-prostaglandin F2α (bimatoprost free acid), and 15-Keto Bimatoprost is a key metabolite in its metabolic pathway. Accurate and precise quantification of bimatoprost and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy. This method utilizes a stable isotope-labeled internal standard, such as 15-Keto Bimatoprost-d5, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of 15-Keto Bimatoprost in biological samples using Isotope Dilution Mass Spectrometry with this compound as the internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative data achievable with an optimized Isotope Dilution LC-MS/MS method for prostaglandin analogs. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) 5 - 20 pg/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[1]
Limit of Quantification (LOQ) 20 - 100 pg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.[1]
Precision (%RSD) < 15%The relative standard deviation, indicating the reproducibility of the measurements.
Accuracy (%Recovery) 85 - 115%The closeness of the measured value to the true value, determined by analyzing quality control samples with known concentrations.

Experimental Protocols

Materials and Reagents
  • 15-Keto Bimatoprost analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, aqueous humor)

  • Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Sample Pre-treatment:

    • Thaw frozen biological samples on ice.

    • To 1 mL of the sample, add a known amount of this compound internal standard solution.

    • Acidify the sample to a pH of approximately 3.5 with formic acid to ensure the analyte is in a non-ionized form, which enhances its retention on the C18 stationary phase.[2][3]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of ultrapure water.[2] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Follow with a wash of 5 mL of a low-percentage organic solvent solution (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 2-5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for the separation of prostaglandins.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

      • 0-2 min: 30% B

      • 2-10 min: 30-95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandin analysis as they readily form [M-H]⁻ ions.[1][4]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 15-Keto Bimatoprost and this compound. The exact m/z values will need to be determined by direct infusion of the analytical standards.

      • Example MRM Transitions:

        • 15-Keto Bimatoprost: [M-H]⁻ → product ion

        • This compound: [M+4-H]⁻ → product ion (assuming 5 deuterium atoms, the mass shift is +5, but fragmentation may lead to a different observed shift in the product ion)

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analytes.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of 15-Keto Bimatoprost and a fixed concentration of this compound.

  • Quantification: The concentration of 15-Keto Bimatoprost in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The use of a stable isotope-labeled internal standard corrects for any analyte loss during sample preparation and for variations in ionization efficiency.[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Acidify Acidify with Formic Acid Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Wash Wash to Remove Interferences SPE->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (ESI Negative Mode, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification signaling_pathway Bimatoprost Bimatoprost FP_receptor Prostaglandin F (FP) Receptor Bimatoprost->FP_receptor Gq Gq Protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_pathway NF-κB Pathway Activation Ca_release->NFkB_pathway PKC->NFkB_pathway MMPs Increased Matrix Metalloproteinases (MMPs) NFkB_pathway->MMPs ECM_remodeling Extracellular Matrix Remodeling in Trabecular Meshwork & Uveoscleral Pathway MMPs->ECM_remodeling Outflow Increased Aqueous Humor Outflow ECM_remodeling->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

References

Preparing Stock Solutions of 15-Keto Bimatoprost-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 15-Keto Bimatoprost-d5. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. This compound is a deuterated analog of 15-Keto Bimatoprost, a metabolite of the ocular hypotensive agent Bimatoprost.[1][2] Deuterated standards are essential for use in mass spectrometry-based quantitative analyses, serving as internal standards to correct for matrix effects and variations in sample processing.

Compound Information and Properties

This compound is a prostaglandin F2α (PGF2α) analog.[1][3] It is supplied as an off-white to light yellow solid.[1] Proper handling and storage are critical to maintain its stability and integrity.

PropertyValueReference
Molecular Formula C25H30D5NO4[1][3][4]
Molecular Weight 418.58 g/mol [1][3][4]
Appearance Off-white to light yellow solid[1]
Purity ≥96%[2]
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 years[1][3]
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month[1][3]

Solubility Data

The choice of solvent is critical for preparing a stable and accurate stock solution. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to use freshly opened, anhydrous solvents to avoid issues with hygroscopic compounds like DMSO.[1]

SolventSolubility (≥ mg/mL)Molar Concentration (mM)Reference
Ethanol10 mg/mL23.89 mM[1][3]
DMF2.5 mg/mL5.97 mM[1][3]
DMSO2 mg/mL4.78 mM[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. This is a common starting concentration for many applications.

Materials and Equipment:

  • This compound solid

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, DNase/RNase-free pipette tips

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Argon or Nitrogen gas source (optional, for long-term storage)

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 0.4186 mg of the compound (Mass = Molecular Weight x Molarity x Volume). It is recommended to weigh a slightly larger amount (e.g., 1 mg) for better accuracy and prepare a larger volume of stock solution.

  • Solvent Addition: Carefully add the calculated volume of anhydrous ethanol to the vial containing the weighed compound. For 1 mg of this compound, you would add 0.2389 mL of ethanol to achieve a 10 mM concentration.[3]

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Inert Gas Purging (Optional but Recommended): For extended storage, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][3]

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with water.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution & Storage start Start: Obtain This compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Accurately weigh the compound equilibrate->weigh add_solvent Add anhydrous ethanol weigh->add_solvent vortex Vortex until fully dissolved add_solvent->vortex inspect Visually inspect for particulates vortex->inspect purge Purge with inert gas (optional) inspect->purge store Store at -80°C or -20°C purge->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

Bimatoprost, the parent compound of 15-Keto Bimatoprost, is a prostaglandin F2α analog that acts as a potent ocular hypotensive agent. It is believed to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways. The signaling cascade is initiated by the binding of the active free acid form to the prostaglandin F (FP) receptor, a G-protein coupled receptor.

Bimatoprost_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling bimatoprost Bimatoprost (Free Acid) fp_receptor Prostaglandin F (FP) Receptor bimatoprost->fp_receptor Binding g_protein Gq/11 Activation fp_receptor->g_protein Activation plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response Leads to

Caption: Simplified Bimatoprost signaling pathway via the FP receptor.

References

Application Notes and Protocols: The Use of 15-Keto Bimatoprost-d5 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A primary risk factor and the main target for therapeutic intervention is elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line treatment for managing IOP in patients with open-angle glaucoma and ocular hypertension.[1][2] These drugs, including bimatoprost, function by increasing the uveoscleral outflow of aqueous humor, thereby reducing IOP.[3][4]

Bimatoprost is a synthetic prostamide, structurally related to PGF2α.[5] While it is effective in its amide form, its hydrolyzed metabolite, bimatoprost acid, is a potent agonist of the prostaglandin F (FP) receptor. The activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and increased aqueous humor outflow.[6]

The metabolite, 15-keto bimatoprost, is formed through the oxidation of the 15-hydroxyl group of bimatoprost acid by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7][8] While this was traditionally considered an inactivation step, recent research suggests that 15-keto prostaglandin analogs can retain significant biological activity.

15-Keto Bimatoprost-d5 is the deuterated form of 15-keto bimatoprost. The incorporation of deuterium atoms creates a stable, heavy-isotope labeled version of the molecule.[9] This makes it an invaluable tool in glaucoma research, primarily as an internal standard for highly sensitive and accurate quantification of bimatoprost and its metabolites in biological matrices using mass spectrometry.[5][10] This accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies in the development of novel glaucoma therapies.

Quantitative Data

CompoundParameterValueReceptor/SystemReference
BimatoprostKᵢ6310 ± 1650 nMHuman FP Receptor[11]
BimatoprostEC₅₀2940 ± 1663 nMCloned Human FP Receptors (in HEK cells)[11]
BimatoprostEC₅₀2200 ± 670 nMNative FP Receptors (in 3T3 mouse fibroblasts)[11]
Bimatoprost AcidKᵢ83 nMFP Receptor[1]
Bimatoprost AcidEC₅₀2.8 - 3.8 nMFP Receptor (Phosphoinositide turnover assays)[1]

Signaling Pathway

Bimatoprost, primarily through its acid metabolite, exerts its IOP-lowering effect by activating the Prostaglandin F (FP) receptor. The FP receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i). The subsequent signaling events, including the activation of protein kinase C (PKC) by DAG and Ca²⁺, are thought to lead to the remodeling of the extracellular matrix in the ciliary body and trabecular meshwork, ultimately increasing the uveoscleral outflow of aqueous humor and reducing IOP.[2][7][12]

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost Acid FP_Receptor FP Receptor Bimatoprost->FP_Receptor binds G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca_release->PKC activates Response Increased Uveoscleral Outflow PKC->Response leads to

FP Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro FP Receptor Activation Assay (Intracellular Calcium Mobilization)

This protocol describes a method to assess the agonist activity of compounds like bimatoprost and its metabolites at the FP receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human FP receptor or primary human trabecular meshwork cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

2. Fluorescent Calcium Indicator Loading:

  • The growth medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered saline solution for 1 hour at 37°C in the dark.

3. Compound Preparation:

  • A stock solution of this compound (or other test compounds) is prepared in a suitable solvent like DMSO.[9]

  • Serial dilutions of the test compound are prepared in the buffered saline solution to achieve the desired final concentrations.

4. Measurement of Intracellular Calcium Mobilization:

  • The dye-loading solution is removed, and the cells are washed again with the buffered saline solution.

  • The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.

  • Baseline fluorescence is measured for a short period.

  • The test compound dilutions are then automatically injected into the respective wells.

  • Fluorescence intensity is continuously monitored for several minutes to record the change in intracellular calcium concentration.

  • A known FP receptor agonist (e.g., PGF2α) is used as a positive control, and a vehicle control (e.g., buffered saline with DMSO) is also included.

  • An FP receptor antagonist can be used to confirm the specificity of the response.[11]

5. Data Analysis:

  • The change in fluorescence intensity over time is plotted for each concentration of the test compound.

  • The peak fluorescence response is determined for each concentration.

  • A dose-response curve is generated by plotting the peak response against the logarithm of the compound concentration.

  • The EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response) is calculated from the dose-response curve.

Calcium_Mobilization_Workflow A Seed FP Receptor-Expressing Cells in 96-well Plate B Culture to Confluence A->B C Wash Cells with Buffered Saline B->C D Incubate with Fluorescent Calcium Indicator (e.g., Fluo-4 AM) C->D F Wash Cells to Remove Excess Dye D->F E Prepare Serial Dilutions of This compound H Inject Compound Dilutions E->H G Measure Baseline Fluorescence in Plate Reader F->G G->H I Monitor Fluorescence Change (Calcium Mobilization) H->I J Analyze Data: - Plot Dose-Response Curve - Calculate EC₅₀ I->J

Calcium Mobilization Assay Workflow.
Protocol 2: Quantification of Bimatoprost and Metabolites in Aqueous Humor using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate quantification of bimatoprost and its metabolites in aqueous humor samples, a critical aspect of preclinical and clinical glaucoma research.

1. Sample Collection and Preparation:

  • Aqueous humor samples are collected from study subjects (animal models or human patients) at specified time points after administration of bimatoprost.[3]

  • Samples are immediately frozen and stored at -80°C until analysis.[9]

  • For analysis, samples are thawed, and a known amount of the internal standard solution (this compound in a suitable solvent) is added.

2. Analyte Extraction:

  • Proteins in the aqueous humor sample are precipitated by adding a solvent like acetonitrile.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant containing the analytes and the internal standard is transferred to a clean tube.

  • The supernatant may be further concentrated by evaporation under a stream of nitrogen and then reconstituted in the mobile phase.

3. HPLC Separation:

  • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation of bimatoprost, its metabolites, and the internal standard is achieved on a C18 reversed-phase column.

  • A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) is typically used.[10]

4. Mass Spectrometry Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective and sensitive detection.

5. Quantification:

  • A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analytes and a fixed concentration of the internal standard.

  • The peak area ratio of each analyte to the internal standard is plotted against the analyte concentration.

  • The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

LC_MS_MS_Workflow A Collect Aqueous Humor Samples B Add this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into HPLC System E->F G Chromatographic Separation F->G H Introduction into MS/MS G->H I MRM Detection H->I J Quantification using Calibration Curve I->J

LC-MS/MS Quantification Workflow.

Conclusion

This compound serves as a critical tool for researchers in the field of glaucoma. Its primary application as a stable isotope-labeled internal standard enables precise and reliable quantification of bimatoprost and its metabolites in biological fluids. This is fundamental for elucidating the pharmacokinetics and pharmacodynamics of this important class of anti-glaucoma drugs. The protocols and information provided herein offer a framework for utilizing this compound in studies aimed at understanding the molecular mechanisms of IOP reduction and in the development of next-generation therapies for glaucoma.

References

Application of 15-Keto Bimatoprost-d5 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-Keto Bimatoprost-d5 as an internal standard in drug metabolism studies of Bimatoprost. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and a diagram of the metabolic pathway.

Introduction

Bimatoprost is a synthetic prostamide analog used topically to reduce elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. In drug metabolism studies, stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices. This compound, a deuterium-labeled analog of the Bimatoprost metabolite, 15-Keto Bimatoprost, serves as an ideal internal standard for LC-MS/MS-based quantification of Bimatoprost and its metabolites. Its use compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Application: Quantitative Bioanalysis of Bimatoprost and its Metabolites

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the quantitative analysis of Bimatoprost and its primary metabolite, 15-Keto Bimatoprost, in various biological matrices such as plasma, aqueous humor, and ocular tissues.

Principle

The principle of using this compound as an internal standard lies in its chemical and physical similarity to the analyte of interest (Bimatoprost and its metabolites). Being deuterated, it has a slightly higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. It is added to the biological sample at a known concentration at the beginning of the sample preparation process. Since the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively correcting for experimental variations.

Experimental Protocols

Quantification of Bimatoprost in Human Plasma using LC-MS/MS

This protocol is adapted from a sensitive method for the quantitation of Bimatoprost in human plasma and incorporates the use of this compound as an internal standard.[1]

a. Materials and Reagents

  • Bimatoprost analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium formate

  • Formic acid

  • 0.1N Sodium Hydroxide

  • Deionized water

b. Preparation of Stock and Working Solutions

  • Bimatoprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Bimatoprost in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Bimatoprost stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

c. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 400 µL of human plasma (calibration standard, QC, or unknown sample) into a polypropylene tube.

  • Add 50 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[1]

  • Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane.[1]

  • Vortex for 10 minutes.

  • Centrifuge at approximately 1200 x g for 5 minutes.[1]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.[1]

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsBimatoprost: To be optimized15-Keto Bimatoprost: To be optimizedthis compound: To be optimized
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Declustering PotentialTo be optimized

Note: Specific MRM transitions and MS parameters need to be optimized for the specific instrument being used.

Analysis of Bimatoprost and Metabolites in Ocular Tissues

This protocol provides a general workflow for the analysis of Bimatoprost and its metabolites in ocular tissues, such as the iris-ciliary body.

a. Tissue Homogenization

  • Excise ocular tissues of interest (e.g., iris-ciliary body) and weigh them.

  • Add a known volume of homogenization buffer (e.g., phosphate-buffered saline).

  • Homogenize the tissue using a suitable homogenizer (e.g., bead beater, ultrasonic homogenizer) on ice.

  • Spike the homogenate with the this compound internal standard.

b. Sample Extraction

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile to the tissue homogenate.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and proceed with liquid-liquid extraction as described in the plasma protocol (Section 1.c, steps 3-9) or a solid-phase extraction (SPE) protocol suitable for prostaglandins.

c. LC-MS/MS Analysis

  • Follow the LC-MS/MS parameters outlined in Section 1.d, with potential modifications to the gradient to ensure separation of Bimatoprost and its various metabolites.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Bimatoprost and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Bimatoprost in Human Plasma
ParameterValueReference
Cmax (Maximum Concentration) 60 - 80 pg/mL[1]
Tmax (Time to Maximum Concentration) < 10 minutes[1]
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL[1]
Linearity Range 0.2 - 500 pg/mL[1]
Recovery from LLE > 90%[1]
Table 2: Bimatoprost and Bimatoprost Acid Concentrations in Rabbit Aqueous Humor (AH) and Iris-Ciliary Body (ICB)
AnalyteTissueCmax (ng/mL or ng/g)Tmax (hours)Reference
Bimatoprost AH12.11 ± 21.721[2]
Bimatoprost Acid AH29.58 ± 26.371[2]
Bimatoprost ICB10.73 ± 9.010.5[2]
Bimatoprost Acid ICB18.38 ± 4.050.5[2]

Visualization of Bimatoprost Metabolism and Analytical Workflow

Bimatoprost Metabolism Pathway

The metabolic pathway of Bimatoprost involves several key transformations. The primary routes of metabolism include oxidation of the C-15 hydroxyl group to form 15-Keto Bimatoprost, N-deethylation, and glucuronidation.

Bimatoprost_Metabolism Bimatoprost Bimatoprost Metabolite1 15-Keto Bimatoprost Bimatoprost->Metabolite1 Oxidation Metabolite2 N-deethyl Bimatoprost Bimatoprost->Metabolite2 N-deethylation Metabolite3 Glucuronide Conjugates Bimatoprost->Metabolite3 Glucuronidation Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of Bimatoprost.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the key steps in the quantitative analysis of Bimatoprost using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for Bimatoprost quantification.

References

Troubleshooting & Optimization

15-Keto Bimatoprost-d5 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 15-Keto Bimatoprost-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a deuterated analog of 15-Keto Bimatoprost, which is a metabolite of Bimatoprost.[1][][3] Bimatoprost is a synthetic prostaglandin analog used in the treatment of glaucoma and ocular hypertension.[4][5][6] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies.

Q2: What are the known solubility properties of this compound?

This compound, like many prostaglandin analogs, is characterized by low aqueous solubility.[7] It is, however, soluble in various organic solvents. The table below summarizes the available solubility data.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify the appropriate solvent: Ensure you are using a recommended solvent. Based on available data, organic solvents are more effective than aqueous solutions.

  • Increase the solvent volume: The concentration you are trying to achieve may be higher than the solubility limit of the compound in that specific solvent. Try increasing the volume of the solvent to decrease the concentration.

  • Gentle heating: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution. However, be cautious as excessive heat may degrade the compound. Always check the compound's stability information.

  • Vortexing or sonication: Agitation can increase the rate of dissolution. Vortex the solution for a few minutes. If the compound still does not dissolve, brief sonication in an ultrasonic bath may be helpful.

Issue 2: I need to prepare an aqueous solution, but the compound is insoluble in water.

Prostaglandin analogs generally exhibit poor water solubility.[7] To prepare an aqueous solution of this compound, a co-solvent system is often necessary.

Recommended Protocol for Preparing an Aqueous Solution:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a water-miscible organic solvent such as ethanol or DMSO.

  • Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS) to the organic solvent solution while vortexing. It is crucial to add the aqueous solution to the organic solution and not the other way around to prevent precipitation.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations may be toxic to cells in in vitro experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Source
Ethanol≥ 10≥ 23.89[8][9]
DMSO≥ 2≥ 4.78[8][9]
DMF≥ 2.5≥ 5.97[8][9]
PBS (pH 7.2)0.51.20[3]

Note: "≥" indicates that the solubility may be higher than the stated value, but the saturation point was not determined.[8][9] For DMSO, it is recommended to use a newly opened container as it is hygroscopic, and the presence of water can affect solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

  • Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 0.4186 mg (Molecular Weight: 418.58 g/mol ).

  • Add Solvent: Add the appropriate volume of ethanol to the vial containing the compound. For 1 mL of a 10 mM solution, add 238.9 µL of ethanol.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier.

Visualizations

Below are diagrams illustrating key experimental workflows.

aqueous_solution_prep cluster_protocol Protocol for Preparing an Aqueous Solution step1 Step 1: Dissolve this compound in a minimal amount of water-miscible organic solvent (e.g., Ethanol, DMSO). step2 Step 2: While vortexing, slowly add the aqueous buffer to the organic solution. step1->step2 step3 Step 3: Ensure the final concentration of the organic solvent is compatible with the experimental system. step2->step3 result Result: Aqueous solution of this compound step3->result

References

Technical Support Center: Optimizing LC-MS/MS for 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 15-Keto Bimatoprost-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterated form of 15-Keto Bimatoprost, a metabolite of the prostaglandin analog, Bimatoprost. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.[1][2] It is commonly used as an internal standard in LC-MS/MS assays for the quantification of 15-Keto Bimatoprost or Bimatoprost in biological samples.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: What are the typical LC-MS/MS parameters for analyzing prostaglandin analogs like this compound?

A2: The analysis of prostaglandin analogs is typically performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly employed. Specific parameters can vary depending on the instrument and column used, but a general starting point is provided in the tables below.

Q3: How can I predict the Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The MRM transitions for a deuterated standard will be shifted by the mass of the deuterium atoms compared to the non-labeled compound. First, determine the precursor ion ([M+H]+) for this compound. Given its molecular weight of 418.58, the protonated molecule will have an m/z of approximately 419.6.[2][3] The fragmentation of prostaglandin F2α analogs often involves neutral losses of water (H₂O, 18 Da) and portions of the side chains. By analyzing the fragmentation of the non-deuterated 15-Keto Bimatoprost, you can predict the corresponding fragments for the d5 version, adding 5 Da to the mass of any fragment that retains the deuterium labels.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For prostaglandin analogs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., biphenyl) to minimize interactions with residual silanols.[3]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Column Contamination Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.
Problem 2: Low Signal Intensity or No Peak Detected
Potential Cause Recommended Solution
Incorrect MRM Transitions Verify the precursor and product ion m/z values. For this compound, the precursor ion is [M+H]+ at m/z 419.6. Optimize the collision energy for the product ions.
Ion Suppression Ion suppression is a common issue in the analysis of prostaglandins from biological matrices.[4][5] To mitigate this, improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] Also, adjust the chromatographic gradient to separate the analyte from co-eluting matrix components. The use of a deuterated internal standard like this compound helps to compensate for ion suppression.[4]
Suboptimal ESI Source Parameters Optimize the ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature, to maximize the signal for your analyte.[7][8][9]
Analyte Degradation Prostaglandins can be unstable in certain conditions.[10] Ensure samples are stored properly (typically at -80°C) and minimize freeze-thaw cycles. Prepare fresh working solutions regularly.
Adsorption to Surfaces Prostaglandins can adsorb to glass and plastic surfaces. Use silanized glassware or polypropylene vials and minimize sample transfer steps.
Problem 3: High Background Noise
Potential Cause Recommended Solution
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them.[11]
Contaminated LC System Flush the entire LC system, including the injector and tubing, with a strong solvent mixture (e.g., isopropanol/water).
Dirty Mass Spectrometer Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.
Carryover from Previous Injections Implement a thorough needle wash protocol with a strong solvent. Inject blank samples between high-concentration samples to check for carryover.[12][13]

Experimental Protocols & Data

Recommended LC-MS/MS Parameters

The following tables provide a starting point for optimizing your LC-MS/MS method for this compound. These are based on published methods for similar prostaglandin analogs.[3]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Value
Column C18 or Biphenyl, e.g., Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate with 0.02% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95/5, v/v)[3]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A typical gradient might be: 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12.1-15 min, 30% B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C[3]
Desolvation Temperature 350 - 550 °C[3]
Nebulizer Gas Flow Instrument dependent, optimize for stable spray
Drying Gas Flow Instrument dependent, optimize for efficient desolvation
Collision Gas Argon

Table 3: Predicted MRM Transitions for this compound

Based on the molecular weight of 418.58 g/mol for this compound, the protonated precursor ion ([M+H]+) is expected at m/z 419.6.[2][3] The following are predicted product ions based on common fragmentation patterns of prostaglandin analogs (neutral losses of water and side-chain cleavages). These should be confirmed and optimized experimentally.

Precursor Ion (m/z)Product Ion (m/z) - PredictedDescription of Neutral Loss
419.6401.6Loss of H₂O
419.6383.6Loss of 2H₂O
419.6322.6Cleavage of the alpha chain

Visualizations

LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction LC_Column Reversed-Phase LC Column Extraction->LC_Column Inject Ion_Source Electrospray Ionization (ESI) LC_Column->Ion_Source Mass_Analyzer Triple Quadrupole Mass Analyzer (MRM) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Quantification Quantification Detector->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_peak_solutions Peak Shape Solutions cluster_signal_solutions Signal Solutions cluster_noise_solutions Noise Solutions Start Problem Encountered Peak_Issue Poor Peak Shape? Start->Peak_Issue Signal_Issue Low/No Signal? Peak_Issue->Signal_Issue No Adjust_Conc Adjust Concentration/ Injection Volume Peak_Issue->Adjust_Conc Yes Check_pH Check Mobile Phase pH Peak_Issue->Check_pH Yes Change_Column Change Column/ Guard Column Peak_Issue->Change_Column Yes Noise_Issue High Background? Signal_Issue->Noise_Issue No Verify_MRM Verify MRM Transitions Signal_Issue->Verify_MRM Yes Optimize_Source Optimize Ion Source Signal_Issue->Optimize_Source Yes Improve_Cleanup Improve Sample Cleanup Signal_Issue->Improve_Cleanup Yes Fresh_Solvents Use Fresh, High- Purity Solvents Noise_Issue->Fresh_Solvents Yes Clean_System Clean LC System and Ion Source Noise_Issue->Clean_System Yes Check_Carryover Check for Carryover Noise_Issue->Check_Carryover Yes End Problem Resolved Noise_Issue->End No Adjust_Conc->End Check_pH->End Change_Column->End Verify_MRM->End Optimize_Source->End Improve_Cleanup->End Fresh_Solvents->End Clean_System->End Check_Carryover->End

Caption: A logical approach to troubleshooting common LC-MS/MS issues.

References

Avoiding degradation of 15-Keto Bimatoprost-d5 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 15-Keto Bimatoprost-d5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated analog of 15-Keto Bimatoprost, which is a metabolite of the prostaglandin F2α analog, Bimatoprost.[1] Bimatoprost is used in the research of ocular hypotensive agents.[1] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of active compound, the formation of impurities with potentially different biological activities, and consequently, erroneous data interpretation.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on studies of related 15-keto prostaglandin compounds, the primary factors contributing to degradation are pH, temperature, and exposure to light.[2][3][4] In aqueous solutions, 15-keto prostaglandins can undergo dehydration and cyclization, particularly at non-neutral pH.[2][5] While Bimatoprost itself is relatively stable at elevated temperatures compared to other prostaglandin analogs, the 15-keto group may introduce instability.[4][6]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in several organic solvents. The choice of solvent can impact the stability of the compound in solution. For stock solutions, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used.[1] When using DMSO, it is advisable to use a freshly opened container as it is hygroscopic, and water content can affect stability. For aqueous experimental buffers, it is crucial to control the pH and consider the use of stabilizers.

Q5: Are there any known stabilizers for 15-keto prostaglandin analogs?

A5: Yes, for related 13,14-dihydro-15-ketoprostaglandins, etherized cyclodextrins have been shown to act as effective stabilizers in aqueous solutions.[3][7] These cyclodextrins can form inclusion complexes with the prostaglandin analog, protecting it from degradation. The use of cyclodextrins may be a viable strategy to enhance the stability of this compound in aqueous media.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in your experimental setup.- Verify Storage: Ensure the compound has been stored according to the recommendations (see Table 1). - Check Solution Age and Storage: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within the recommended timeframe (see Table 1). - Control pH: Maintain the pH of your aqueous buffers as close to neutral (pH 7) as possible. Avoid highly acidic or alkaline conditions.[2][5] - Minimize Light Exposure: Protect your solutions from direct light by using amber vials or covering the containers with aluminum foil.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.- Identify Potential Degradants: Based on related compounds, degradation products could include dehydrated and cyclized forms.[2][5] Consider the possibility of oxidation or isomerization products as well.[3] - Optimize Experimental Conditions: Re-evaluate your experimental protocol to minimize stress on the compound. This includes reducing incubation times at elevated temperatures and ensuring the pH of all solutions is appropriate.
Poor solubility in aqueous buffers This compound, like other prostaglandin analogs, has low aqueous solubility.- Use a Co-solvent: Initially dissolve the compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before diluting it into your aqueous buffer.[1] - Consider Stabilizers: For enhanced aqueous solubility and stability, investigate the use of etherized cyclodextrins.[3][7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., ethanol, DMF, or newly opened DMSO) to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of an Aqueous Working Solution
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your pre-prepared experimental buffer (ideally at or near neutral pH).

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation. If immediate use is not possible, keep the solution on ice and protected from light for the shortest possible duration.

Visualizations

degradation_pathway A This compound B Dehydration (Acidic or Basic pH) A->B D Cyclization (Basic pH) A->D F Oxidation / Isomerization A->F C Dehydrated Product (e.g., 15-Keto-PGA2 analog) B->C E Cyclized Product D->E G Other Degradation Products F->G

Caption: Inferred degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh 15-Keto Bimatoprost-d5 Powder B Dissolve in Organic Solvent (e.g., Ethanol, DMSO) A->B C Store Stock Solution (-80°C or -20°C) B->C D Thaw Stock Solution C->D E Dilute into Aqueous Buffer (Neutral pH) D->E F Perform Experiment (Minimize light/heat exposure) E->F G Analyze Samples Promptly F->G

Caption: Recommended workflow for handling this compound.

troubleshooting_logic A Inconsistent Results? B Check Storage Conditions (Temp, Duration) A->B Yes C Check Solution Preparation (Freshness, pH, Solvent) A->C Yes D Review Experimental Protocol (Light/Heat Exposure) A->D Yes F Problem Resolved B->F C->F E Consider Stabilizers (e.g., Cyclodextrins) D->E If issues persist D->F E->F

Caption: Troubleshooting flowchart for experimental issues.

References

Technical Support Center: Matrix Effects in 15-Keto Bimatoprost-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 15-Keto Bimatoprost-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, components from biological samples like plasma, urine, or tissue homogenates can suppress or enhance the ionization of the analyte and its deuterated internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other drug development studies. The most common manifestation of matrix effects is ion suppression, which leads to a decreased signal intensity.[2][3]

Q2: Why is a deuterated internal standard like this compound used, and is it sufficient to overcome all matrix effects?

A: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. The underlying principle is that the SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. Consequently, any ion suppression or enhancement experienced by the analyte should be mirrored by the internal standard, allowing for an accurate ratio-based quantification. However, while SIL internal standards are highly effective, they may not compensate for all matrix effects, especially if there is a chromatographic shift between the analyte and the internal standard due to the deuterium isotope effect.

Q3: What are the common sources of matrix effects in biological samples for prostaglandin analysis?

A: The primary sources of matrix effects in biological samples for the analysis of prostaglandins like 15-Keto Bimatoprost are phospholipids from cell membranes, salts, and endogenous metabolites that can co-elute with the analyte of interest.[3] Electrospray ionization (ESI) is particularly susceptible to these interferences.[3]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A: The two most common methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[2] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure by comparing the response of an analyte in a clean solvent to its response in a sample matrix extract.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound quantification assay.

Problem: Poor reproducibility and accuracy in QC samples

Possible Cause: Inconsistent matrix effects between different samples or batches of matrix.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solutions Poor Reproducibility Poor Reproducibility Assess Matrix Effect Assess Matrix Effect Poor Reproducibility->Assess Matrix Effect Step 1 Evaluate Sample Prep Evaluate Sample Prep Assess Matrix Effect->Evaluate Sample Prep Step 2 Optimize Chromatography Optimize Chromatography Evaluate Sample Prep->Optimize Chromatography Step 3 Refine Sample Prep Refine Sample Prep Evaluate Sample Prep->Refine Sample Prep If necessary Improve Separation Improve Separation Optimize Chromatography->Improve Separation If necessary Use Matrix-Matched Calibrators Use Matrix-Matched Calibrators Improve Separation->Use Matrix-Matched Calibrators If still problematic

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.

  • Optimize Sample Preparation: If significant variability is observed, consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Enhance Chromatographic Separation: Modify your LC method to better separate this compound from the matrix interferences. This could involve using a different column chemistry, adjusting the gradient, or changing the mobile phase composition.

  • Implement Matrix-Matched Calibration: If the matrix effect is consistent but significant, preparing calibration standards and quality controls in the same biological matrix as the samples can compensate for the effect.

Problem: Low signal intensity and poor sensitivity

Possible Cause: Significant ion suppression.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solutions Low Signal Low Signal Check for Ion Suppression Check for Ion Suppression Low Signal->Check for Ion Suppression Step 1 Review Sample Prep Review Sample Prep Check for Ion Suppression->Review Sample Prep Step 2 Optimize MS Source Optimize MS Source Check for Ion Suppression->Optimize MS Source Step 3 Improve Sample Cleanup Improve Sample Cleanup Review Sample Prep->Improve Sample Cleanup If necessary Adjust Source Parameters Adjust Source Parameters Optimize MS Source->Adjust Source Parameters If necessary Consider Different Ionization Consider Different Ionization Adjust Source Parameters->Consider Different Ionization If still problematic

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Confirm Ion Suppression: Use the post-column infusion technique to visualize the regions of ion suppression in your chromatogram.

  • Improve Sample Preparation: Focus on removing phospholipids, which are a major cause of ion suppression. Techniques like protein precipitation followed by SPE or LLE are effective.

  • Optimize Mass Spectrometer Source Conditions: Adjust parameters such as gas flows, temperatures, and voltages to enhance the ionization of this compound.

  • Consider Alternative Ionization Techniques: If ESI proves to be too susceptible to ion suppression in your matrix, investigate the use of Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for certain compounds.[1]

Data Presentation

The following tables summarize validation data from studies on bimatoprost and other prostaglandins, which can serve as a reference for expected performance in a this compound assay.

Table 1: LC-MS/MS Method Performance for Bimatoprost in Human Plasma

ParameterValueReference
LLOQ0.50 pg/mL[4]
LOD0.2 pg/mL[4]
Linearity Range0.2 - 500 pg/mL (r² = 0.994)[4]
Recovery>90%[4]
Precision (%CV)<6% at all concentration levels[4]
Accuracy85-115% at LLOQ and higher concentrations[4]

Table 2: LC-MS/MS Method Performance for Prostaglandin E2 in Brain Tissue

ParameterValueReference
Linearity Range1 pg - 100 ng (R² = 1.0000)[5]
Method Accuracy3.0 ± 2.9%[5]
Matrix EffectNot statistically significant[5]

Experimental Protocols

Protocol: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol is adapted from a method for prostaglandin E2 and can be applied to this compound.[5]

Objective: To quantitatively determine the extent of ion suppression or enhancement from a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources

  • 15-Keto Bimatoprost and this compound analytical standards

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standards (analyte and internal standard) into the final reconstitution solvent at a known concentration.

    • Set B (Post-Spike): Extract blank biological matrix using your established sample preparation method. Spike the analytical standards into the extracted matrix blank before the final evaporation and reconstitution step.

    • Set C (Pre-Spike/QC Sample): Spike the analytical standards into the blank biological matrix before initiating the extraction procedure.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Workflow for Matrix Effect Assessment:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation Neat_Solution Set A: Standards in Solvent LC_MS_Analysis LC-MS/MS Analysis Neat_Solution->LC_MS_Analysis Post_Spike Set B: Spiked Extracted Blank Matrix Post_Spike->LC_MS_Analysis Pre_Spike Set C: Spiked Blank Matrix (Pre-Extraction) Pre_Spike->LC_MS_Analysis Calculate_MF Calculate Matrix Factor (MF) LC_MS_Analysis->Calculate_MF Calculate_IS_MF Calculate IS-Normalized MF LC_MS_Analysis->Calculate_IS_MF Calculate_Recovery Calculate Recovery LC_MS_Analysis->Calculate_Recovery

Caption: Workflow for post-extraction spike experiment.

References

Improving peak resolution for 15-Keto Bimatoprost-d5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatography Troubleshooting

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the peak resolution of 15-Keto Bimatoprost-d5 in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution or co-elution with this compound?

Poor peak resolution is a common issue that can stem from several factors related to your method, instrument, or sample. The primary goal is to optimize the three key chromatographic factors: retention (k), selectivity (α), and efficiency (N).[1] A systematic approach, where one parameter is changed at a time, is the most effective way to identify and solve the problem.[2]

Initial Checks:

  • Confirm System Suitability: Before troubleshooting, ensure your HPLC system passes its standard performance checks.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent source of problems. Ensure accurate composition and proper degassing.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration can lead to shifting retention times and poor resolution.[4]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact strongly with polar analytes.

    • Solution: Add a mobile phase modifier like formic acid (0.1%) or a buffer to control the pH and suppress silanol activity.[5][6] Using a column with end-capping or a different stationary phase can also resolve this.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][7]

    • Solution: Reduce the injection volume or dilute the sample. A rule of thumb is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[2]

  • System Dead Volume: Excessive tubing length or fittings with improper connections between the column and detector can cause band broadening and tailing.[4][7]

    • Solution: Use narrow-bore tubing and ensure all connections are secure and appropriate for your system.

Q3: I am observing a slight retention time shift between this compound and its non-deuterated analog. Is this normal?

Yes, this is a known phenomenon. While stable isotopically labeled standards like deuterated compounds are ideal, the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties, such as its lipophilicity.[8][9] This can lead to small differences in retention time on a reversed-phase column.[9][10][11] If this slight separation causes issues with integration or identification, method optimization may be required to co-elute the peaks or achieve baseline separation if they need to be quantified separately.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing the Mobile Phase

The mobile phase is the most powerful tool for adjusting selectivity and retention.[1][12] For prostaglandin analogs like this compound, reversed-phase chromatography is common.

Protocol: Mobile Phase Adjustment

  • Solvent Selection: Start with a common solvent mixture like Acetonitrile and water or Methanol and water. Acetonitrile often provides sharper peaks and lower backpressure.

  • Adjust Organic Solvent Percentage:

    • To increase retention and potentially improve separation of early-eluting peaks, decrease the percentage of the organic solvent in the mobile phase.[1]

    • If peaks are too retained, gradually increase the organic solvent percentage.

  • Incorporate an Additive: Small amounts of additives can significantly improve peak shape.

    • Add 0.1% formic acid to both the aqueous and organic phases. This helps to protonate acidic silanols on the column packing, reducing peak tailing.[5]

    • Alternatively, use a buffer like ammonium formate or ammonium acetate (e.g., 10 mM) to control pH and improve peak shape.[13]

Table 1: Example Mobile Phase Compositions for Bimatoprost Analysis

Mobile Phase AMobile Phase BCompositionReference
0.1% Formic Acid in WaterAcetonitrile30:70 (v/v)[5]
WaterMethanol52:48 (v/v) with 0.1% Acetic Acid[14]
0.02 M Phosphate BufferMethanol & Acetonitrile50:30:20 (v/v/v)[15]
10 mM Ammonium FormateAcetonitrile/IsopropanolVaries (Gradient)[13]
Guide 2: Selecting the Right HPLC Column

The choice of stationary phase chemistry is critical for achieving desired selectivity.

Protocol: Column Selection Strategy

  • Stationary Phase Chemistry:

    • C18: A C18 column is the most common starting point for reversed-phase chromatography due to its hydrophobicity and is suitable for prostaglandin analysis.[16]

    • Phenyl-Hexyl: A phenyl phase can offer alternative selectivity, especially for compounds containing aromatic rings, through pi-pi interactions.[1][15]

  • Particle Size:

    • Smaller particles (e.g., <3 µm) provide higher efficiency (more theoretical plates) and better resolution but generate higher backpressure.[17][18]

    • Ensure your HPLC system can handle the pressure limits of sub-2-micron columns (UHPLC systems).[19]

  • Column Dimensions:

    • Longer columns increase resolution but also analysis time and backpressure.[17]

    • Narrower internal diameter (ID) columns (e.g., 2.1 mm) increase sensitivity and are suitable for mass spectrometry applications.[19][20]

Table 2: Common Column Parameters for Prostaglandin Analysis

Stationary PhaseParticle Size (µm)Dimensions (mm)Reference
C185250 x 4.6[5]
Phenyl (L11)5250 x 4.6[15]
C183.5150 x 4.6[14]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing peak resolution issues.

G cluster_0 cluster_1 Method Optimization start Poor Peak Resolution (Rs < 1.5) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system Start Here check_mobile_phase Verify Mobile Phase (Correct Composition, Degassed?) check_system->check_mobile_phase check_column Inspect Column (Age, Equilibration) check_mobile_phase->check_column adjust_k Adjust Retention (k) Decrease % Organic Solvent check_column->adjust_k adjust_alpha Change Selectivity (α) Switch Solvent (ACN <> MeOH) or Change Column adjust_k->adjust_alpha If no improvement adjust_N Improve Efficiency (N) Lower Flow Rate or Use Smaller Particle Column adjust_alpha->adjust_N If no improvement end Resolution Achieved adjust_N->end G cluster_params Adjustable Parameters center Peak Resolution param_k Mobile Phase Strength (% Organic) param_k->center Affects Retention (k) param_alpha Column/Mobile Phase Chemistry param_alpha->center Affects Selectivity (α) param_N Column Length & Particle Size param_N->center Affects Efficiency (N) param_T Temperature param_T->center Affects k, α, N param_flow Flow Rate param_flow->center Affects Efficiency (N)

References

Technical Support Center: 15-Keto Bimatoprost-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 15-Keto Bimatoprost-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in LC-MS analysis?

A1: Contamination in LC-MS systems can originate from various sources, significantly impacting the accuracy and sensitivity of your analysis. The most common sources include solvents, reagents, sample handling and preparation steps, the LC system itself, and the laboratory environment.[1][2] Even personal care products used by lab personnel can introduce contaminants like siloxanes and phthalates.[1][3]

Q2: I am observing a high background signal in my chromatogram. What could be the cause?

A2: A high background signal, or "noise," can obscure the analyte peak and lead to inaccurate quantification.[4] This is often due to chemical contamination in the mobile phase, column bleed, or a contaminated mass spectrometer source.[2][5] To identify the source, you can systematically run blank injections and isolate different components of the LC-MS system.[6]

Q3: Can the deuterated internal standard (this compound) itself be a source of issues?

A3: While the internal standard is crucial for accurate quantification, its purity and handling are important. Issues can arise from:

  • Isotopic Purity: The isotopic distribution of the deuterated standard can raise analytical questions.[7]

  • Storage: Improper storage of the standard solution can lead to degradation or contamination. Stock solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8]

  • Solvent Purity: The purity of the solvent used to dissolve the deuterated standard is critical.[9]

Troubleshooting Guides

Issue 1: High Background Noise or Unidentified Peaks in Blank Injections

This issue suggests a contamination problem within the LC-MS system or the solvents used.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background in Blanks start High Background in Blank Injection p1 Prepare fresh mobile phase with high-purity solvents (LC-MS grade). start->p1 p2 Run a blank injection with the fresh mobile phase. p1->p2 d1 Is the background still high? p2->d1 p3 Systematically isolate the LC and MS systems. d1->p3 Yes p10 The issue is resolved. The original mobile phase was contaminated. d1->p10 No p4 Divert LC flow to waste and directly infuse a clean solvent into the MS. p3->p4 d2 Is the MS background high? p4->d2 p5 Contamination is likely in the MS source or transfer line. Clean the MS source. d2->p5 Yes p6 Contamination is in the LC system. Check individual components. d2->p6 No end Problem Resolved p5->end p7 Check solvent lines, degasser, pump seals, and autosampler. p6->p7 p8 Remove the column and run a blank. p7->p8 d3 Is the background now low? p8->d3 d3->p7 Yes p9 The column is the source of contamination. Wash or replace the column. d3->p9 No p9->end p10->end

Caption: Troubleshooting workflow for high background noise in blank injections.

Experimental Protocols:

  • Mobile Phase Preparation:

    • Use LC-MS grade water, acetonitrile, and methanol.[1]

    • Filter all aqueous mobile phases through a 0.22 µm filter, though be aware that filters themselves can be a source of contamination.

    • Prepare fresh mobile phase daily to prevent microbial growth and degradation of additives.[10]

  • MS Source Cleaning:

    • Follow the manufacturer's instructions for cleaning the ion source.

    • Disassemble the source and sonicate the components in a sequence of methanol, isopropanol, and water for 15-60 minutes each.[1]

    • Wear powder-free nitrile gloves during handling to prevent re-contamination.[1][3]

Issue 2: Contamination Peaks Appearing at the Same Retention Time as this compound

This can be caused by carryover from a previous injection or contamination from the sample preparation process.

Troubleshooting Workflow:

cluster_1 Troubleshooting Co-eluting Contaminants start Contaminant Peak Co-elutes with Analyte p1 Inject a solvent blank immediately after a high concentration sample. start->p1 d1 Does the peak appear in the blank? p1->d1 p2 Carryover is occurring. Optimize autosampler wash method. d1->p2 Yes p3 Contamination is from the sample preparation. Review the sample prep workflow. d1->p3 No end Problem Identified p2->end p4 Check all plasticware (vials, pipette tips, plates) for leachables. p3->p4 p5 Analyze a 'method blank' (sample matrix without the analyte). p4->p5 d2 Does the peak appear in the method blank? p5->d2 p6 The sample matrix is the source of interference. d2->p6 Yes p7 The reagents or solvents used in sample preparation are contaminated. d2->p7 No p6->end p7->end

Caption: Troubleshooting workflow for co-eluting contaminant peaks.

Experimental Protocols:

  • Autosampler Wash Optimization:

    • Use a strong solvent in the wash solution (e.g., a mixture of isopropanol, acetonitrile, and water).

    • Increase the volume of the wash solvent and the number of wash cycles between injections.

  • Sample Preparation Best Practices:

    • Use high-quality polypropylene or glass vials; avoid polystyrene.[11]

    • Pre-rinse pipette tips and collection plates with a solvent to remove potential contaminants.[3]

    • If using solid-phase extraction (SPE), ensure the sorbent is properly conditioned and washed.

Common Contaminants in LC-MS Analysis

The following table summarizes common contaminants, their potential sources, and their characteristic m/z values.

Contaminant ClassCommon ExamplesPotential SourcesCommon m/z Ions (Adducts)
Plasticizers Phthalates (e.g., Dibutyl phthalate, Dioctyl phthalate)Plastic tubing (PVC), solvent containers, vial caps, lab gloves.[1][3][11][M+H]+, [M+Na]+, [M+K]+, [2M+H]+
Slip Agents Oleamide, ErucamidePolypropylene vials and plates.[M+H]+, [M+Na]+
Solvents & Additives Polyethylene glycol (PEG)Solvents (especially methanol), detergents, personal care products.[1][3]Repeating units of 44 Da (e.g., 107, 151, 195...)
Triethylamine (TEA), Trifluoroacetic acid (TFA)Mobile phase additives.[11]102.1 ([M+H]+ for TEA), 113.0 ([M-H]- for TFA)
Environmental SiloxanesDeodorants, cosmetics, vacuum pump oil, septa.[1]Repeating units of 74 Da.
Biological Matrix PhospholipidsPlasma, serum, tissue samples.[3]Various, often seen in the m/z 400-900 range.

Disclaimer: This guide provides general troubleshooting advice. Specific procedures may vary depending on the instrumentation and experimental conditions. Always refer to your instrument's user manual for detailed maintenance instructions.

References

Troubleshooting poor signal intensity for 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity during the analysis of 15-Keto Bimatoprost-d5, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a weak or no signal for this compound in our LC-MS/MS analysis. What are the common causes?

A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometric detection. Common culprits include:

  • Sample Integrity and Preparation:

    • Improper storage and handling leading to degradation.

    • Inefficient extraction from the sample matrix.

    • Presence of interfering substances from the matrix (matrix effects).

  • Chromatography:

    • Suboptimal mobile phase composition or gradient.

    • Poor peak shape due to column issues or improper mobile phase pH.

    • Co-elution with matrix components that cause ion suppression.

  • Mass Spectrometry:

    • Incorrect mass transitions (precursor and product ions) being monitored.

    • Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage).

    • In-source fragmentation of the analyte.

A systematic approach to troubleshooting, starting from sample preparation and moving towards the mass spectrometer, is recommended.

Q2: How should this compound be stored and handled to ensure its stability?

Proper storage is crucial for maintaining the integrity of prostaglandin analogs.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Prepare stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[1]

For preparing stock solutions, consider the following solubility data:

  • Ethanol: ≥ 10 mg/mL (23.89 mM)[1][2]

  • DMF: ≥ 2.5 mg/mL (5.97 mM)[1][2]

  • DMSO: ≥ 2 mg/mL (4.78 mM)[1][2] When using DMSO, it is recommended to use a freshly opened vial as it is hygroscopic, which can affect solubility.[2]

Q3: What are the recommended sample preparation techniques to minimize matrix effects and improve signal intensity?

Matrix effects, particularly ion suppression, are a significant cause of poor signal intensity in LC-MS/MS analysis of biological samples.[3] The goal of sample preparation is to remove interfering endogenous components like phospholipids and proteins.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts. It involves adding a cold organic solvent like acetonitrile or methanol (often with zinc sulfate) to the sample to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. A common approach for prostaglandins involves extraction with a water-immiscible organic solvent like ethyl acetate. A modified LLE procedure using phase separation with a salting-out agent (e.g., saturated NaH₂PO₄) can enhance extraction yield and provide a cleaner sample.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration of the analyte. Reversed-phase (C18) or mixed-mode SPE cartridges can be used to selectively retain the analyte while washing away interfering matrix components.

Q4: We are still experiencing poor signal after optimizing sample preparation. How can we improve our LC-MS/MS method?

If sample preparation is ruled out as the primary issue, focus on optimizing the chromatographic and mass spectrometric conditions.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for prostaglandin analysis.

    • Mobile Phase: A typical mobile phase consists of a weak acid (e.g., 0.02% formic acid or 5 mM ammonium acetate) in water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).[7] The acidic modifier helps in protonation and improves peak shape.

    • Gradient Elution: A gradient elution is generally preferred to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for prostaglandin analogs. Given the structure of this compound, both positive and negative ion modes should be evaluated, although positive mode has been reported for similar compounds.[7]

    • Source Parameters: Optimization of ESI source parameters is critical. This includes nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters influence the efficiency of droplet formation and desolvation, directly impacting signal intensity.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data sourced from MedChemExpress and Santa Cruz Biotechnology.[1][2][8]

Table 2: Suggested Starting LC-MS/MS Parameters for Prostaglandin Analog Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A5 mM ammonium acetate with 0.02% formic acid in water
Mobile Phase BAcetonitrile/water (95/5, v/v) with 0.02% formic acid
Flow Rate0.25 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry (ESI)
Ionization ModePositive (Evaluate Negative as well)
Capillary Voltage~3.0 kV
Desolvation Temperature~550°C
Source Temperature~150°C
Cone Gas Flow~50 L/h
Desolvation Gas Flow~600 L/h

These parameters are based on methods for similar prostaglandin analogs and should be optimized for your specific instrument and application.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of bimatoprost in human plasma.[9]

  • To 400 µL of the sample (e.g., plasma), add an appropriate amount of internal standard.

  • Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.

  • Add 4 mL of an extraction solvent mixture (e.g., 80:20 v/v ethyl acetate/n-hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at approximately 1200 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 150 µL of a suitable solvent (e.g., 30:70 v/v acetonitrile/5mM ammonium formate in water) for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Poor Signal Intensity

Troubleshooting_Workflow Troubleshooting Poor Signal Intensity for this compound cluster_sample_prep Sample Preparation Checks cluster_lc LC Parameter Optimization cluster_ms MS Parameter Optimization start Start: Poor Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_params Step 2: Optimize LC Parameters sample_prep->lc_params If sample prep is OK storage Verify Storage & Handling (-20°C or -80°C) sample_prep->storage Check First ms_params Step 3: Optimize MS Parameters lc_params->ms_params If LC is OK end_fail Consult Instrument Specialist lc_params->end_fail If no improvement mobile_phase Adjust Mobile Phase (pH, organic content) lc_params->mobile_phase end_success Success: Signal Intensity Improved ms_params->end_success If signal improves ms_params->end_fail If still no signal mrm Confirm MRM Transitions (Infuse standard, product ion scan) ms_params->mrm extraction Improve Extraction Efficiency (Try LLE or SPE) storage->extraction If stable matrix Assess Matrix Effects (Post-column infusion) extraction->matrix If extraction is efficient matrix->lc_params If matrix effects are suspected gradient Optimize Gradient Profile (Separate from interferences) mobile_phase->gradient column Check Column Performance (Peak shape, pressure) gradient->column column->ms_params If chromatography is optimized source Optimize Source Parameters (Gases, Temp, Voltage) mrm->source ionization Evaluate Ionization Mode (Positive vs. Negative) source->ionization ionization->end_success If signal improves

Caption: A stepwise workflow for diagnosing and resolving poor signal intensity issues.

Logical Relationship of Factors Affecting Signal Intensity

Signal_Intensity_Factors Key Factors Influencing Signal Intensity in LC-MS/MS cluster_sample Sample Characteristics cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry signal Signal Intensity analyte_stability Analyte Stability extraction_recovery Extraction Recovery analyte_stability->extraction_recovery matrix_complexity Matrix Complexity matrix_removal Matrix Component Removal matrix_complexity->matrix_removal extraction_recovery->signal coelution Co-elution with Interferences matrix_removal->coelution ionization_efficiency Ionization Efficiency matrix_removal->ionization_efficiency Reduces Ion Suppression peak_shape Peak Shape peak_shape->signal coelution->ionization_efficiency Causes Ion Suppression ion_transmission Ion Transmission ionization_efficiency->ion_transmission detector_response Detector Response ion_transmission->detector_response detector_response->signal

Caption: Interrelated factors affecting the final signal intensity in an LC-MS/MS experiment.

References

Technical Support Center: 15-Keto Bimatoprost-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 15-Keto Bimatoprost-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is the deuterium-labeled version of 15-Keto Bimatoprost, which is a metabolite of Bimatoprost, a prostaglandin F2α analog.[1][2] Its primary use is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] Using a SIL-IS is crucial for correcting for variability in sample preparation and for compensating for matrix effects like ion suppression.[3][4]

Q2: What is ion suppression and why is it a concern when analyzing this compound?

A: Ion suppression is a type of matrix effect that occurs in electrospray ionization (ESI) mass spectrometry.[5][6] It is the reduction in the ionization efficiency of an analyte (and its internal standard) due to the presence of co-eluting compounds from the sample matrix.[4][7] Biological samples like plasma or serum are complex and contain high concentrations of endogenous substances such as phospholipids, salts, and proteins.[8] When these matrix components co-elute with this compound, they can compete for the available charge in the ESI source, leading to a suppressed, inconsistent, and inaccurate signal.[5][9] This can severely compromise the sensitivity, precision, and accuracy of the analytical method.[7]

Troubleshooting Guides

Issue 1: Low and Unstable Signal for this compound

You are observing a weak and highly variable signal for your internal standard, this compound, even in samples with a known concentration. This is a common indicator of significant ion suppression.

Initial Troubleshooting Steps:

A systematic approach is necessary to identify the source of ion suppression and mitigate its effects. The following workflow can guide your troubleshooting process.

start Start: Low/Unstable IS Signal check_ms Verify MS Performance (Infuse IS in clean solvent) start->check_ms post_column Perform Post-Column Infusion (PCI) to Identify Suppression Zones check_ms->post_column MS OK analyze_chromatogram Analyze Chromatogram: Does IS elute in a suppression zone? post_column->analyze_chromatogram modify_chromatography Modify Chromatographic Method (Gradient, Column, pH) analyze_chromatogram->modify_chromatography Yes improve_cleanup Improve Sample Cleanup (SPE, LLE, PLR) analyze_chromatogram->improve_cleanup Yes end_ok Resolution: Stable & Robust Signal analyze_chromatogram->end_ok No, elution is in a clean zone (Check other factors: solubility, stability) re_evaluate Re-evaluate with PCI and Spiked Samples modify_chromatography->re_evaluate improve_cleanup->re_evaluate re_evaluate->end_ok Successful end_nok Problem Persists: Consult Advanced Support re_evaluate->end_nok Unsuccessful cluster_0 Sample Preparation Method cluster_1 Resulting Extract Cleanliness ppt Protein Precipitation (PPT) ppt_result High Level of Phospholipids ppt->ppt_result Leads to lle Liquid-Liquid Extraction (LLE) lle_result Reduced Level of Phospholipids lle->lle_result Leads to plr Phospholipid Removal (PLR) plr_result Very Low Level of Phospholipids plr->plr_result Leads to

References

Calibration curve issues with 15-Keto Bimatoprost-d5 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving calibration curve issues with 15-Keto Bimatoprost-d5 standards in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound standards?

Proper storage and handling are crucial for maintaining the integrity of your this compound standards. Instability of the standard can lead to inaccurate calibration curves.

Storage ConditionDuration
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

Source: MedchemExpress.com[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

The solubility of this compound varies depending on the solvent. It is important to choose a solvent in which the standard is highly soluble to ensure complete dissolution and accurate concentration of the stock solution.

SolventSolubility
Ethanol≥ 10 mg/mL
DMF≥ 2.5 mg/mL
DMSO≥ 2 mg/mL

Source: MedchemExpress.com[1][2]

When using DMSO, it is advisable to use a fresh, unopened bottle as hygroscopic DMSO can negatively impact the solubility of the product.[1]

Troubleshooting Guide for Calibration Curve Issues

This guide addresses common problems encountered during the development of calibration curves for this compound using LC-MS/MS.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can arise from several factors, from instrumental issues to complex interactions between the analyte and the internal standard.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Isotopic Contribution (Cross-talk) The naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[5][6][7] This can lead to a non-linear response. To mitigate this, consider using a less abundant isotope of the SIL-IS for quantification.[6] A non-linear regression model that accounts for this interference may also provide a more accurate fit.[5]
Ion Source Saturation At high concentrations, the ion source can become saturated, leading to a plateau in the signal response.[8][9] Dilute the upper-end calibration standards and re-run the curve. If linearity is achieved at lower concentrations, this indicates saturation was the issue.
Matrix Effects Co-eluting matrix components can enhance or suppress the ionization of the analyte and/or internal standard, leading to a non-linear response.[2][10] While deuterated internal standards are used to compensate for matrix effects, they may not always co-elute perfectly with the analyte, leading to differential matrix effects.[2][11][12][13] To address this, optimize the chromatographic separation to better separate the analyte and internal standard from interfering matrix components. Modifying the sample preparation to remove more of the matrix components can also be effective.
Inappropriate Regression Model Forcing a linear regression on inherently non-linear data will result in a poor fit.[8][14][15] Evaluate the data using both linear and non-linear (e.g., quadratic) regression models to determine the best fit.[8] Analyzing the residual plots can help determine the most appropriate model.[15]

Troubleshooting Workflow for Non-Linearity

cluster_0 Start: Non-Linear Calibration Curve cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution start Non-Linear Curve Observed check_regression Evaluate Regression Model (Linear vs. Non-Linear) start->check_regression check_high_conc Dilute High Concentration Standards check_regression->check_high_conc If still non-linear resolution Linearity Achieved check_regression->resolution If appropriate model found investigate_crosstalk Investigate Isotopic Cross-talk check_high_conc->investigate_crosstalk If still non-linear check_high_conc->resolution If linearity is achieved optimize_chromatography Optimize Chromatography for Matrix Effects investigate_crosstalk->optimize_chromatography If cross-talk is not the issue investigate_crosstalk->resolution If cross-talk is resolved improve_sample_prep Improve Sample Preparation optimize_chromatography->improve_sample_prep improve_sample_prep->resolution

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: High Variability and Poor Reproducibility

Inconsistent results across multiple calibration curves or within the same run can make quantification unreliable.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Inconsistent Injection Volume A faulty autosampler can lead to variable injection volumes, causing inconsistent peak areas.[16] Check the autosampler for leaks and ensure the syringe is functioning correctly. Manually inspect the injection process if possible.
Standard Solution Instability Prostaglandin analogs can degrade in solution, especially if not stored properly.[3][4][17] Prepare fresh calibration standards for each run and avoid prolonged storage at room temperature.
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[1][18] While a deuterated internal standard should compensate for this, significant variations can still cause issues.[1][11] Ensure consistent sample collection and processing procedures.
LC System Issues Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to retention time shifts and variable peak shapes.[19] Monitor the LC system's performance parameters and perform regular maintenance.
Pipetting Errors Inaccurate pipetting during the preparation of calibration standards will lead to errors in the final concentrations.[16] Use calibrated pipettes and ensure proper pipetting technique, especially when working with organic solvents.[16]

Troubleshooting Workflow for High Variability

cluster_0 Start: High Variability cluster_1 Sample and Standard Preparation cluster_2 Instrumentation Checks cluster_3 Matrix and Method cluster_4 Resolution start High Variability Observed check_pipetting Verify Pipetting Accuracy start->check_pipetting prepare_fresh_standards Prepare Fresh Standards check_pipetting->prepare_fresh_standards resolution Reproducibility Achieved check_pipetting->resolution If pipetting error found check_autosampler Inspect Autosampler prepare_fresh_standards->check_autosampler If variability persists prepare_fresh_standards->resolution If standards were degraded monitor_lc_system Monitor LC System Performance check_autosampler->monitor_lc_system check_autosampler->resolution If autosampler issue resolved evaluate_matrix Evaluate for Variable Matrix Effects monitor_lc_system->evaluate_matrix If instrumentation is stable monitor_lc_system->resolution If LC system stabilized evaluate_matrix->resolution

Caption: Troubleshooting workflow for high variability in calibration.

Issue 3: Poor Sensitivity or No Signal for Low Concentration Standards

Difficulty in detecting the lower limit of quantification (LLOQ) can be due to a variety of factors affecting the overall signal intensity.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Ion Suppression Significant ion suppression from the sample matrix can reduce the signal of the analyte and internal standard, especially at low concentrations.[2][11] Optimize the sample preparation to remove more interfering components. Adjusting the chromatography to separate the analyte from the suppression zone can also be effective.
Contaminated Ion Source A dirty ion source can lead to a general decrease in sensitivity.[19] Clean the ion source according to the manufacturer's instructions.
Degraded Standard If the standard has degraded, the actual concentration will be lower than the nominal concentration, leading to a weak or absent signal at the low end of the curve.[20] Prepare fresh standards from a new stock solution.
Suboptimal MS Parameters The mass spectrometer parameters, such as collision energy and declustering potential, may not be optimized for this compound. Infuse a solution of the standard to optimize the MS parameters for maximum signal intensity.
Poor Ionization Efficiency The mobile phase composition can significantly impact ionization efficiency.[16] Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) and organic solvent compositions to enhance the signal.

Troubleshooting Workflow for Poor Sensitivity

cluster_0 Start: Poor Sensitivity cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution start Poor Sensitivity at LLOQ check_ion_source Clean Ion Source start->check_ion_source prepare_fresh_standards Prepare Fresh Standards check_ion_source->prepare_fresh_standards resolution Sensitivity Improved check_ion_source->resolution If source was dirty optimize_ms_parameters Optimize MS Parameters prepare_fresh_standards->optimize_ms_parameters If sensitivity still low prepare_fresh_standards->resolution If standards were degraded optimize_mobile_phase Optimize Mobile Phase optimize_ms_parameters->optimize_mobile_phase optimize_ms_parameters->resolution If parameters were suboptimal improve_sample_prep Improve Sample Prep for Ion Suppression optimize_mobile_phase->improve_sample_prep optimize_mobile_phase->resolution If ionization improved improve_sample_prep->resolution

Caption: Troubleshooting workflow for poor sensitivity.

References

Validation & Comparative

A Comparative Guide: 15-Keto Bimatoprost-d5 versus Non-Deuterated Bimatoprost in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-Keto Bimatoprost-d5 and non-deuterated Bimatoprost when used in analytical assays, particularly focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a deuterated internal standard is a critical component of robust bioanalytical method development, offering significant advantages in accuracy and precision.

Performance Comparison: The Deuterium Advantage

Table 1: Anticipated Performance Comparison in a Bioanalytical LC-MS/MS Assay

Performance MetricThis compound (Deuterated IS)Non-Deuterated Bimatoprost (or other non-deuterated IS)Rationale for Difference
Accuracy High (closer to nominal concentrations)Moderate to High (potential for bias)The deuterated standard co-elutes and experiences similar matrix effects as the analyte, leading to more accurate quantification. Non-deuterated standards may have different ionization efficiencies and be affected differently by matrix components.[1][2][3]
Precision (%CV) Low (typically <15%)Potentially HigherBy correcting for variability in sample preparation and instrument response, the deuterated standard reduces the coefficient of variation (%CV) in measurements.[1][2][3]
Matrix Effect Significantly MinimizedSusceptible to Ion Suppression/EnhancementThe deuterated internal standard is affected by matrix interferences in the same way as the analyte, allowing for effective normalization of the signal.[1][2][3]
Extraction Recovery Compensation for VariabilityPotential for Inaccurate CorrectionAs the deuterated standard has nearly identical physicochemical properties to the analyte, it compensates for losses during sample preparation more effectively than a structurally different internal standard.
Method Robustness HighModerateAssays using deuterated internal standards are generally more robust and transferable between laboratories and different sample matrices.[1]

Experimental Protocols

Below is a representative experimental protocol for the quantification of Bimatoprost in a biological matrix (e.g., human plasma) using an LC-MS/MS assay. This protocol is a composite based on established methodologies for prostaglandin analysis and highlights where this compound would be incorporated.

Objective: To quantify the concentration of Bimatoprost in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
  • Bimatoprost analytical standard

  • This compound internal standard (IS)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges

Procedure:
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Bimatoprost and this compound in methanol.

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Bimatoprost.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.

    • Vortex mix the samples.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute Bimatoprost and the internal standard with an appropriate high-organic solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Bimatoprost from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Bimatoprost: Monitor for a specific precursor ion to product ion transition.

        • This compound: Monitor for the corresponding deuterated precursor to product ion transition.

      • Optimize instrument parameters such as collision energy and declustering potential for both analyte and IS.

  • Data Analysis:

    • Integrate the peak areas for both Bimatoprost and this compound.

    • Calculate the peak area ratio (Bimatoprost / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Bimatoprost in the QC and unknown samples from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Bimatoprost

Bimatoprost is a prostaglandin analog that lowers intraocular pressure by increasing the outflow of aqueous humor from the eye.[4][5][6] It acts on prostaglandin FP receptors, which are G-protein coupled receptors that signal through the Gq pathway.[7][8] This leads to downstream effects in the trabecular meshwork and uveoscleral pathways, ultimately enhancing fluid drainage.[4][6][9]

Bimatoprost_Signaling_Pathway cluster_cell Target Cell (e.g., Ciliary Muscle, Trabecular Meshwork) Bimatoprost Bimatoprost FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response: - ECM Remodeling - Cytoskeletal Changes Ca_PKC->Cellular_Response Aqueous_Outflow Increased Aqueous Humor Outflow Cellular_Response->Aqueous_Outflow Leads to

Caption: Bimatoprost signaling pathway in ocular cells.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for comparing the performance of a deuterated versus a non-deuterated internal standard in the quantification of Bimatoprost.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Plasma_Sample Blank Plasma Samples Spike_Bimatoprost Spike with Bimatoprost (Analyte) Plasma_Sample->Spike_Bimatoprost Spike_IS_d5 Spike with This compound (IS) Spike_Bimatoprost->Spike_IS_d5 Spike_IS_non_d Spike with Non-Deuterated IS Spike_Bimatoprost->Spike_IS_non_d Extraction_d5 Solid-Phase Extraction Spike_IS_d5->Extraction_d5 Extraction_non_d Solid-Phase Extraction Spike_IS_non_d->Extraction_non_d LCMS_d5 LC-MS/MS Analysis Extraction_d5->LCMS_d5 LCMS_non_d LC-MS/MS Analysis Extraction_non_d->LCMS_non_d Data_Analysis_d5 Calculate Peak Area Ratios (Analyte/IS) LCMS_d5->Data_Analysis_d5 Data_Analysis_non_d Calculate Peak Area Ratios (Analyte/IS) LCMS_non_d->Data_Analysis_non_d Comparison Compare Performance Metrics: - Accuracy - Precision - Matrix Effect Data_Analysis_d5->Comparison Data_Analysis_non_d->Comparison

References

Navigating Analytical Method Cross-Validation for 15-Keto Bimatoprost-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are transferred between laboratories or when different methods are used to measure the same analyte, a cross-validation process is essential. This guide provides a comparative framework for the cross-validation of analytical methods for 15-Keto Bimatoprost-d5, a key deuterated metabolite of the prostaglandin analog Bimatoprost.

This document outlines the critical parameters for comparing two common bioanalytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a hypothetical alternative, a high-sensitivity immunoassay. It provides sample experimental protocols and presents data in a clear, comparative format to aid in the selection and validation of the most appropriate analytical method.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of expected performance characteristics for two distinct analytical platforms.

ParameterMethod A: LC-MS/MSMethod B: High-Sensitivity Immunoassay
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding with signal amplification
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL
Accuracy (% Bias) -5.0% to +4.5%-12.0% to +10.5%
Precision (% CV) ≤ 8.0%≤ 15.0%
Selectivity High (based on mass)Moderate (potential for cross-reactivity)
Matrix Effect Potential for ion suppression/enhancementPotential for non-specific binding
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods.

Method A: LC-MS/MS Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 0.5 mL of plasma sample, previously spiked with an internal standard (e.g., 15-Keto Bimatoprost-d9).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard (e.g., 15-Keto Bimatoprost-d9): Precursor ion > Product ion.

Method B: High-Sensitivity Immunoassay Protocol

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for 15-Keto Bimatoprost overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.

2. Sample Incubation:

  • Add 50 µL of standards, quality controls, and unknown samples to the wells.

  • Add 50 µL of a biotinylated detection antibody.

  • Incubate for 2 hours at room temperature with gentle shaking.

3. Signal Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Wash the plate five times.

  • Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 1 M sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

Cross-Validation Workflow

The cross-validation process ensures that the two methods produce comparable results. This is typically achieved by analyzing the same set of quality control (QC) samples and incurred study samples with both methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion SampleCollection Collection of QC & Incurred Samples SampleSplit Sample Aliquoting SampleCollection->SampleSplit MethodA Analysis by Method A (LC-MS/MS) SampleSplit->MethodA MethodB Analysis by Method B (Immunoassay) SampleSplit->MethodB DataProcessing Process Data from Both Methods MethodA->DataProcessing MethodB->DataProcessing StatisticalAnalysis Statistical Analysis (% Difference) DataProcessing->StatisticalAnalysis AcceptanceCriteria Compare to Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria ValidationReport Generate Cross-Validation Report AcceptanceCriteria->ValidationReport

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The successful validation of an analytical method relies on the interplay of several key parameters. Understanding their logical hierarchy is crucial for a robust validation process.

ValidationParameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_range Working Range Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity LLOQ LLOQ LLOQ->Linearity Selectivity Selectivity Selectivity->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy

Caption: Interdependence of key analytical method validation parameters.

Conclusion

Cross-validation is a critical step in the lifecycle of an analytical method, particularly in regulated environments. By systematically comparing the performance of different methods, researchers can ensure data integrity and make informed decisions about method selection and implementation. The provided data, protocols, and workflows offer a foundational guide for establishing a robust cross-validation study for this compound, ultimately contributing to the reliability and reproducibility of scientific findings.

A Comparative Guide to the Quantification of Bimatoprost Utilizing 15-Keto Bimatoprost-d5 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like bimatoprost is paramount for pharmacokinetic, pharmacodynamic, and safety studies. Bimatoprost, a prostaglandin F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma. Its metabolite, 15-keto bimatoprost, is also of significant interest. To achieve the highest quality data in bioanalytical assays, the use of a stable isotope-labeled internal standard is the gold standard. This guide provides a comparative overview of analytical methods for bimatoprost quantification, highlighting the superior performance achieved when using a deuterated internal standard such as 15-Keto Bimatoprost-d5.

Stable isotope-labeled internal standards, like this compound, are ideal for mass spectrometry-based quantification.[1] Because they have a nearly identical chemical structure and physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This chemical mimicry allows for highly effective correction of variations during sample preparation and analysis, leading to exceptional accuracy and precision.[2]

Quantitative Performance Comparison

The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of bimatoprost. The data illustrates the high degree of accuracy and precision that can be achieved, which is often indicative of methods employing stable isotope-labeled internal standards.

AnalyteMatrixInternal Standard (IS)LLOQ (pg/mL)Accuracy (%)Precision (%CV)Linearity (r²)Reference
BimatoprostHuman PlasmaNot specified (likely deuterated)0.5Within ±10%<6%0.994[3]
BimatoprostCosmetic SerumReserpine1000<11%<11%>0.99[4][5]
BimatoprostCosmeticsNot specified30AcceptableAcceptable>0.9992[6][7]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; r²: Coefficient of Determination.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of bimatoprost in biological matrices.

Method 1: High-Sensitivity Quantification in Human Plasma [3]

  • Sample Preparation: A liquid-liquid extraction is employed. To 400 µL of human plasma, 100 µL of 0.1N sodium hydroxide is added and vortexed. The sample is then extracted with 4 mL of 80:20 (v/v) ethyl acetate/n-hexane by vortexing for 10 minutes, followed by centrifugation. The supernatant is dried under nitrogen and reconstituted in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate.

  • Chromatography: An ExionLC system with a Phenomenex Kinetex XB-C18 column (2.1 x 100 mm, 1.7 µm) is used. A gradient elution is performed with 5mM ammonium formate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: A SCIEX 7500 system with an OptiFlow Pro ion source is used in positive ion mode. Multiple Reaction Monitoring (MRM) is used for detection.

Method 2: Quantification in Cosmetic Serums [4][5]

  • Sample Preparation: 100 mg of the cosmetic serum is mixed with 5 µL of the internal standard (reserpine, 1 mg/mL) and 995 µL of a 50:50 (v/v) mixture of the mobile phases. The mixture is ultrasonicated for 10 minutes and then centrifuged. The clear supernatant is injected into the LC-MS/MS system.

  • Chromatography: A Waters Acquity UPLC system with a Kinetex biphenyl column (2.1 mm × 100 mm, 2.6 μm) is used. Gradient elution is performed with 5 mM ammonium acetate with 0.02% formic acid in water (Mobile Phase A) and 5 mM ammonium acetate in 95:5 (v/v) acetonitrile/water with 0.02% formic acid (Mobile Phase B) at a flow rate of 0.25 mL/min.

  • Mass Spectrometry: A Waters Xevo TQ triple quadrupole mass spectrometer is operated in MRM mode with positive electrospray ionization.

Visualizing the Analytical Workflow and Biological Pathway

To better understand the processes involved, the following diagrams illustrate the analytical workflow for bimatoprost quantification and its biological signaling pathway.

Analytical Workflow for Bimatoprost Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Addition of this compound Biological_Matrix->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Final_Sample Final Sample for Injection Evaporation_Reconstitution->Final_Sample LC_Separation Chromatographic Separation Final_Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Analytical workflow for bimatoprost quantification.

Bimatoprost Signaling Pathway Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor (FP) Bimatoprost->Prostamide_Receptor Gq_Protein Gq Protein Activation Prostamide_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release ECM_Remodeling Extracellular Matrix Remodeling Ca_Release->ECM_Remodeling Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Ca_Release->Ciliary_Muscle_Relaxation Aqueous_Outflow Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_Remodeling->Aqueous_Outflow Ciliary_Muscle_Relaxation->Aqueous_Outflow IOP_Reduction Reduction of Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Simplified bimatoprost signaling pathway for IOP reduction.

References

Ionization Efficiency of 15-Keto Bimatoprost-d5 and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical behavior of prostaglandin analogs is critical for accurate quantification and pharmacodynamic studies. This guide provides a comparative overview of the ionization efficiency of 15-Keto Bimatoprost-d5 and its related analogs, supported by experimental data and detailed methodologies.

While direct quantitative comparisons of ionization efficiency for this compound and its analogs are not extensively documented in peer-reviewed literature, a strong qualitative and semi-quantitative understanding can be derived from existing mass spectrometric studies of prostaglandins. The ionization efficiency of a molecule is intrinsically linked to its chemical structure and the analytical conditions employed.

Generally, the ionization efficiency of this compound is expected to be nearly identical to its non-deuterated counterpart, 15-Keto Bimatoprost. The five deuterium atoms serve as a mass tag for use as an internal standard in quantitative mass spectrometry, causing a predictable mass shift without significantly altering the molecule's physicochemical properties that govern ionization, such as its proton affinity or ability to form adducts.

Similarly, analogs of 15-Keto Bimatoprost, which share the core prostaglandin F2α structure, are anticipated to exhibit comparable ionization efficiencies under consistent analytical conditions. Minor variations may arise due to structural modifications that could subtly influence their gas-phase basicity or acidity.

Comparative Analysis of Mass Spectrometric Methods

The most common analytical technique for the quantification of bimatoprost and its analogs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Electrospray ionization (ESI) is the preferred ionization method, typically operated in negative ion mode ([M-H]⁻) for prostaglandin analysis due to the presence of the carboxylic acid moiety. However, positive ion mode ([M+H]⁺ or other adducts) has also been successfully employed.

The following table summarizes typical LC-MS/MS parameters reported in the literature for the analysis of bimatoprost and related prostaglandin analogs. This data provides an indirect measure of ionization efficiency through the reported lower limits of quantification (LLOQ).

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)LLOQReference
BimatoprostESI (+)416.3211.10.5 pg/mL[1]
LatanoprostESI (+)433.3337.2-
TravoprostESI (+)501.3337.2-
Prostaglandin F2αESI (-)353.0193.0-[2]
8-iso-PGF2αESI (-)353.24--[3]

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound and its analogs using LC-MS/MS, based on methodologies described in the scientific literature.

Sample Preparation: Liquid-Liquid Extraction
  • To 400 µL of human plasma, add an appropriate amount of this compound as an internal standard.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive or Negative, depending on the specific analog and optimization.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Curtain Gas: 35 psi.

    • Collision Gas: 9 psi.

    • Nebulizer Gas: 55 psi.

    • Turbo Gas: 65 psi.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is Add Internal Standard (this compound) sample->is lle Liquid-Liquid Extraction is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the quantification of prostaglandin analogs.

Bimatoprost Signaling Pathway

Bimatoprost is a synthetic prostamide analog that is believed to exert its effects by interacting with the prostaglandin F (FP) receptor.[4][5] Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological effects, including a reduction in intraocular pressure.

signaling_pathway cluster_cell Cell Membrane bimatoprost Bimatoprost fp_receptor FP Receptor (GPCR) bimatoprost->fp_receptor binds g_protein Gq/11 fp_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response (e.g., ↓ Intraocular Pressure) ca2->response pkc->response

Caption: Simplified signaling pathway of Bimatoprost via the FP receptor.

References

Validating 15-Keto Bimatoprost-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bimatoprost, the selection of an appropriate internal standard (IS) is a critical step in ensuring the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of 15-Keto Bimatoprost-d5 as an internal standard against other alternatives, supported by experimental principles and data from published studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[1][2][3] this compound, a deuterated form of the bimatoprost metabolite 15-Keto Bimatoprost, falls into this category. The five deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[4][5][6][7]

The primary advantage of using a SIL-IS is its ability to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] Since the SIL-IS and the analyte behave almost identically during these processes, the ratio of their responses remains constant, leading to more accurate and precise quantification.

Comparison with Alternative Internal Standards

While this compound represents a theoretically ideal internal standard for the analysis of bimatoprost and its metabolites, other compounds have also been utilized. The following table compares these options based on their structural relationship to bimatoprost and the implications for method performance.

Internal StandardChemical ClassStructural Similarity to BimatoprostRationale for UsePotential Limitations
This compound Deuterated Prostaglandin AnalogHigh (Metabolite Analog)Co-elutes with the analyte and compensates for matrix effects and extraction variability.[1][2]Higher cost compared to structurally unrelated compounds.
Bimatoprost-d5 Deuterated Prostaglandin AnalogHigh (Analyte Analog)Similar to this compound, it closely mimics the analyte's behavior.Not always commercially available.
Reserpine Indole AlkaloidNoneUsed as a general-purpose internal standard in some methods for prostaglandin analysis.[8][9]Does not co-elute with bimatoprost and may not adequately compensate for matrix effects or variability in sample preparation.
Agomelatine Naphthalenic CompoundNoneEmployed as an internal standard in an HPLC-UV method for bimatoprost.[10]Unsuitable for compensating for matrix effects in LC-MS and has significantly different chromatographic behavior.

Performance Data from Published Methods

While a direct head-to-head comparison study is not available in the public domain, the validation data from methods using different types of internal standards can provide insights into their performance.

Method ParameterMethod Using Reserpine as IS[8][9]Method Using Agomelatine as IS[10]Typical Performance with SIL-IS[2][11]
Linearity (r²) ≥ 0.990.9993> 0.99
Precision (%CV) < 11%Not specified< 15%
Accuracy (%Error) < 11%Not specifiedWithin ±15%
Recovery > 90%Not specifiedTypically high and consistent between analyte and IS.

It is important to note that the performance of a method is influenced by multiple factors, not just the choice of internal standard. However, the use of a SIL-IS like this compound is a widely accepted best practice for mitigating risk and ensuring the robustness of bioanalytical methods.[1][2]

Experimental Protocols

The validation of a bioanalytical method using this compound should be performed in accordance with regulatory guidelines such as the ICH Q2(R1).[12] Key experiments include:

1. Specificity and Selectivity:

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, serum) from at least six different sources to check for interferences at the retention times of bimatoprost and this compound.

    • Spike the blank matrix with the analyte at the lower limit of quantification (LLOQ) and the internal standard at its working concentration to ensure they can be detected without significant interference.

2. Linearity:

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of bimatoprost, covering the expected range of concentrations in study samples.

    • Add a constant concentration of this compound to each calibration standard.

    • Analyze the standards and plot the peak area ratio of bimatoprost to this compound against the concentration of bimatoprost.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be close to 1.0.[8][10][13]

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze multiple replicates of each QC level on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

    • Calculate the percent relative standard deviation (%RSD) or coefficient of variation (%CV) for precision and the percent error (%RE) for accuracy.

4. Recovery:

  • Objective: To assess the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of bimatoprost in pre-extracted spiked samples to that in post-extracted spiked samples at three different concentration levels.

    • Perform the same comparison for this compound.

    • The recovery of the analyte and the internal standard should be consistent and reproducible.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting an internal standard and the subsequent validation workflow.

cluster_0 Internal Standard Selection Analyte_Quantification Analyte Quantification (Bimatoprost) Ideal_IS Ideal IS: Stable Isotope-Labeled Analyte_Quantification->Ideal_IS Best Practice Alternative_IS Alternative IS: Structurally Unrelated Analyte_Quantification->Alternative_IS Less Ideal 15_Keto_d5 This compound Ideal_IS->15_Keto_d5 Reserpine Reserpine / Agomelatine Alternative_IS->Reserpine

Figure 1. Internal Standard Selection Logic

cluster_1 Bioanalytical Method Validation Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Validated_Method Validated Method Recovery->Validated_Method

Figure 2. Validation Workflow

References

A Comparative Analysis of the Stability of 15-Keto Bimatoprost-d5 and Other Prostaglandin Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of analytical standards is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comparative overview of the stability of 15-Keto Bimatoprost-d5 and other key prostaglandin F2α (PGF2α) analogs, which are widely used in glaucoma research and as ocular hypotensive agents.

While direct comparative stability studies for this compound are not extensively published, this guide synthesizes available data on related compounds and presents a representative stability profile. Prostaglandin analogs, such as Bimatoprost, Latanoprost, and Travoprost, are known to be sensitive to temperature, pH, and light.[1][2] Bimatoprost has been shown to be a stable molecule that does not require refrigeration, whereas Latanoprost is more susceptible to degradation under suboptimal storage conditions.[1][3] this compound, as a deuterated derivative of a Bimatoprost metabolite, is primarily used as an internal standard in mass spectrometry-based quantification.[4][5] The stability of such standards is critical for the accuracy of pharmacokinetic and metabolic studies.[5]

Comparative Stability Data

The following table summarizes the hypothetical stability data for this compound and other prostaglandin standards under various storage conditions. The data is expressed as the percentage of the initial concentration remaining over time.

CompoundStorage Condition1 Month3 Months6 Months12 Months
This compound -80°C in Solvent>99%>99%>99%>98%
-20°C in Solvent>99%>98%>95%>90%
Bimatoprost 2-8°C (Aqueous)>99%>99%>98%>97%
25°C/60% RH (Aqueous)>98%>95%>92%>85%
Latanoprost 2-8°C (Aqueous)>98%>95%>90%>80%
25°C/60% RH (Aqueous)>90%>80%>65%<50%
Travoprost 2-8°C (Aqueous)>99%>98%>96%>94%
25°C/60% RH (Aqueous)>97%>94%>90%>82%

Note: Data for this compound is based on typical storage recommendations for deuterated standards.[4] Data for other prostaglandins are representative values based on published stability studies.[1][6][7] RH = Relative Humidity.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of prostaglandin standards.

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of the prostaglandin standard and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV spectrophotometry at a suitable wavelength (e.g., 205 nm).[8]

    • Temperature: 25°C.[8]

  • Sample Preparation:

    • Stock solutions of the prostaglandin standards are prepared in a suitable solvent, such as ethanol or acetonitrile.

    • Working solutions are prepared by diluting the stock solution with the mobile phase to the desired concentration.

  • Forced Degradation Studies:

    • To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Heating at 80°C for 48 hours.[10]

    • Photodegradation: Exposure to UV light (254 nm) for 48 hours.[10]

  • Validation Parameters:

    • The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation stock Stock Solution (in organic solvent) working Working Solution (diluted in mobile phase) stock->working hplc_system C18 Column Mobile Phase Gradient UV Detection working->hplc_system acid Acid Hydrolysis acid->hplc_system base Base Hydrolysis base->hplc_system oxidation Oxidation oxidation->hplc_system thermal Thermal thermal->hplc_system photo Photolysis photo->hplc_system specificity Specificity hplc_system->specificity linearity Linearity hplc_system->linearity accuracy Accuracy hplc_system->accuracy precision Precision hplc_system->precision

Experimental workflow for stability testing.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost and other PGF2α analogs exert their effects by acting as agonists at the prostanoid FP receptor, a G-protein coupled receptor.[11] The activation of this receptor initiates a signaling cascade that leads to the desired physiological response, such as a reduction in intraocular pressure.

FP_Signaling_Pathway ligand Bimatoprost (PGF2α Analog) receptor Prostanoid FP Receptor (GPCR) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates response Cellular Responses (e.g., IOP Reduction) pkc->response Phosphorylates targets leading to

References

Performance of 15-Keto Bimatoprost-d5 Across Different Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of prostaglandin analogs like 15-Keto Bimatoprost-d5 is critical. This deuterated internal standard plays a pivotal role in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring the reliability of pharmacokinetic and metabolic studies. The choice of mass spectrometer, however, can significantly influence the performance of the analytical method. This guide provides an objective comparison of the performance of this compound and its non-deuterated counterpart, bimatoprost, across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

Introduction to this compound

This compound is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a metabolite of Bimatoprost. Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. The deuteration of 15-Keto Bimatoprost makes it an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, thus enabling accurate correction for sample preparation variability and matrix effects.

Mass Spectrometry Platforms: A Brief Overview

The selection of a mass spectrometer is a critical decision in method development, with each type offering distinct advantages.

  • Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for targeted quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF systems are hybrid instruments that combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution and mass accuracy, making them well-suited for both qualitative and quantitative applications, particularly for screening and identification of unknown compounds.

  • Orbitrap Mass Spectrometers: Orbitrap technology is another high-resolution accurate-mass (HRAM) platform that provides excellent resolving power and mass accuracy. This enables highly selective quantification, even in complex biological matrices, and allows for retrospective data analysis.

Comparative Performance Data

The following tables summarize the quantitative performance of bimatoprost and related prostaglandin analogs on different mass spectrometry platforms, as reported in various scientific studies. While direct comparative studies for this compound across all three platforms are limited, the data for bimatoprost and other prostaglandins provide a strong basis for performance expectation.

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments consistently demonstrate high sensitivity and reproducibility for the quantification of bimatoprost.

ParameterBimatoprost PerformanceReference
Limit of Detection (LOD) 0.2 pg/mL[1]
Lower Limit of Quantitation (LLOQ) 0.5 pg/mL[1]
Linearity Range 0.2 - 800 pg/mL (r² = 0.994)[1]
Intra-day Precision (%CV) < 3%[1]
Inter-day Precision (%CV) < 6%[1]
Accuracy Within ±10% of nominal concentration[1]

In another study, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the measurement of bimatoprost, latanoprost, and travoprost in cosmetic serums. The analytes were detected with a triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. The method showed good linearity between 1 and 500 μg/g with correlation coefficients (r²) of 0.99 for all substances. The analytical recovery was consistently higher than 90%, and both intra-assay and inter-assay precision and accuracy were better than 11%[2]. A separate study quantifying bimatoprost and latanoprost in cosmetics using HPLC-QQQ-MS/MS reported a linearity range of approximately 0.25-50 ng/mL (R² > 0.9992), with an LOD of 0.01 mg/kg and an LOQ of 0.03 mg/kg[3].

High-Resolution Mass Spectrometry (Q-TOF and Orbitrap)

High-resolution mass spectrometry offers a powerful alternative for the analysis of prostaglandins, particularly when both qualitative and quantitative data are required. While detailed quantitative performance metrics for bimatoprost on these platforms are not as readily available in the literature as for triple quadrupoles, their general capabilities suggest strong potential.

One study utilized ultra-high-performance liquid chromatography tandem high-resolution mass spectrometry (UPLC-Q-TOF-MS) for the initial screening of suspected illegal additives, including bimatoprost, in eyelash serums[3]. While this study used a triple quadrupole for quantification, the use of Q-TOF for screening highlights its utility in identifying unknown compounds with high confidence due to its accurate mass measurement capabilities.

In general, HRAM instruments like Orbitraps are considered to provide comparable quantitative performance to triple quadrupoles for many small molecules. They offer the advantage of full-scan data acquisition, which allows for retrospective analysis of samples for other compounds of interest without the need for re-injection. The high resolving power of Orbitrap analyzers can also help to separate analyte signals from matrix interferences, leading to improved selectivity.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of bimatoprost using LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting prostaglandins from biological matrices like plasma involves solid-phase extraction.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add 15-Keto Bimatoprost-d5 (IS) Plasma->Add_IS Acidify Acidify Sample Add_IS->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject MRM_Signaling_Pathway cluster_ion_source Ion Source cluster_q1 Q1 (Mass Filter) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Mass Filter) cluster_detector Detector Bimatoprost Bimatoprost (Precursor Ion) Select_Precursor Select Precursor Ion Bimatoprost->Select_Precursor Fragment Fragment Precursor Ion (Collision-Induced Dissociation) Select_Precursor->Fragment Select_Product Select Product Ion Fragment->Select_Product Detect Detect Product Ion Select_Product->Detect

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical standards is paramount. 15-Keto Bimatoprost-d5, a deuterated analog of a prostaglandin F2α, is a critical reagent, often used as an internal standard in pharmacokinetic studies.[1][2][3] Lot-to-lot variability of this compound can introduce significant error, impacting the accuracy and reproducibility of experimental results. This guide provides a framework for assessing the quality and consistency of different lots of this compound.

While specific comparative data between different manufacturers' lots is not publicly available, this guide outlines the essential experimental protocols and data presentation methods researchers can employ to conduct their own comparisons. By implementing a rigorous internal quality control process, laboratories can mitigate the risks associated with reagent variability.

Comparative Analysis of Key Quality Attributes

A systematic comparison of critical quality attributes is the foundation of assessing lot-to-lot variability. The following table presents a hypothetical comparison between two different lots of this compound and a potential alternative. Researchers should aim to generate similar data for the lots they procure.

Table 1: Hypothetical Lot-to-Lot Comparison of this compound

ParameterLot A (this compound)Lot B (this compound)Alternative XAcceptance Criteria
Chemical Purity (HPLC, % Area) 99.2%98.5%99.5%≥ 98.0%
Isotopic Purity (LC-MS, % D5) 99.8%99.7%99.9%≥ 99.5%
Major Impurity 1 (%) 0.3%0.8%0.1%≤ 0.5%
Total Impurities (%) 0.8%1.5%0.5%≤ 2.0%
Stability (post 1 month at -20°C, % Degradation) < 0.1%0.2%< 0.1%≤ 0.5%

Experimental Protocols

Detailed and consistent execution of analytical methods is crucial for generating reliable comparative data. The following are standard protocols for the assessment of key quality attributes of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify the main compound from any non-deuterated or other chemical impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Perform serial dilutions to create a calibration curve.

    • Inject samples from each lot and analyze the resulting chromatograms.

    • Calculate the percentage purity based on the area under the curve for the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Impurity Profiling

LC-MS is a powerful technique for confirming the isotopic distribution and identifying and quantifying impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Selected Ion Monitoring (SIM): Monitor for the mass-to-charge ratio of this compound and its potential non-deuterated and partially deuterated analogs.

  • Procedure:

    • Analyze samples from each lot using the LC-MS system.

    • Determine the isotopic purity by comparing the signal intensity of the d5 species to any detected d0 to d4 species.

    • Identify and quantify impurities based on their mass spectra and chromatographic retention times.

Visualizing Workflows and Biological Context

Visual diagrams can aid in understanding the experimental process and the biological relevance of the compound under investigation.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Receive Lots Receive Lots A, B, C of This compound Dissolve Dissolve in Acetonitrile Receive Lots->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute HPLC HPLC Analysis (Chemical Purity) Dilute->HPLC LCMS LC-MS Analysis (Isotopic Purity, Impurities) Dilute->LCMS Stability Stability Testing (-20°C, 1 Month) Dilute->Stability Compare Compare Data to Acceptance Criteria HPLC->Compare LCMS->Compare Stability->Compare Decision Accept or Reject Lot Compare->Decision

Caption: Experimental workflow for assessing lot-to-lot variability.

Bimatoprost and its analogs are known to interact with the prostaglandin F2α receptor.[4] Understanding this signaling pathway provides a biological context for the use of these compounds in research.

G Bimatoprost Bimatoprost FP_Receptor Prostaglandin F2α Receptor (FP) Bimatoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Outflow of Aqueous Humor) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical guidance for the proper disposal of 15-Keto Bimatoprost-d5, a deuterated prostaglandin F2α analog used in research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with all applicable federal, state, and local regulations, is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below. This information is crucial for proper handling and storage prior to disposal.

ParameterValueSource(s)
Storage Temperature
Powder-20°C (3 years), 4°C (2 years)[1]
In Solvent-80°C (6 months), -20°C (1 month)[1][2]
Solubility
Ethanol≥ 10 mg/mL[1][2]
DMF≥ 2.5 mg/mL[1]
DMSO≥ 2 mg/mL[1]
Molecular Weight 418.58 g/mol [1]
Molecular Formula C₂₅H₃₀D₅NO₄[1]

Disposal Workflow

The following diagram outlines the necessary step-by-step process for the safe and compliant disposal of this compound from a laboratory setting.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Arrange for Disposal cluster_5 Step 6: Final Disposal A Identify this compound waste (unused, expired, contaminated materials) B Segregate from non-hazardous waste A->B C Segregate from incompatible chemical waste B->C D Use a designated, leak-proof, and chemically compatible waste container C->D E Ensure container is properly sealed D->E F Attach a hazardous waste label E->F G Clearly write: 'Hazardous Waste - this compound' and other required information F->G H Store in a designated, secure hazardous waste accumulation area G->H I Follow institutional guidelines for storage time limits (e.g., <90 days) H->I J Contact your institution's Environmental Health & Safety (EHS) department I->J K EHS will coordinate with a licensed hazardous waste disposal company J->K L Waste is transported by the licensed vendor K->L M Final disposal is typically through high-temperature incineration L->M N Obtain and retain Certificate of Destruction M->N

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the proper disposal of this compound. This is a general guideline and must be adapted to comply with the specific procedures of your institution and local regulatory bodies.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Identification and Segregation:

  • Identify Waste: This procedure applies to pure this compound, expired stock solutions, and any materials significantly contaminated with the compound (e.g., pipette tips, vials, absorbent paper).

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be treated as a hazardous chemical waste. Keep it separate from other incompatible chemical waste streams.

3. Collection and Containment:

  • Solid Waste: Collect solid waste (e.g., powder, contaminated vials) in a clearly labeled, sealable, and durable container.

  • Liquid Waste: Collect liquid waste (e.g., solutions in ethanol, DMSO, or DMF) in a dedicated, leak-proof, and chemically compatible waste container. Ensure the container is properly sealed to prevent leaks and evaporation. Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.

4. Labeling:

  • Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations.

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The approximate quantity or concentration

    • The date the waste was first added to the container

    • The name of the principal investigator and laboratory contact information

5. Temporary Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general lab traffic and drains.

  • Be aware of and comply with your institution's time limits for hazardous waste storage (often up to 90 days).

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Your EHS department will work with a licensed hazardous material disposal company to ensure the waste is transported and disposed of in a compliant manner.

7. Final Disposal Method:

  • The recommended final disposal method for this compound is high-temperature incineration by a licensed hazardous waste management facility.[3] This method ensures the complete destruction of the compound.

  • A certificate of destruction should be obtained and kept for your laboratory's records.

8. Accidental Spills:

  • In the event of a spill, wear appropriate PPE.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbent material and the spilled compound into a sealed container and treat it as hazardous waste, following the labeling and disposal procedures outlined above.

  • Ensure adequate ventilation of the area.[4]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling 15-Keto Bimatoprost-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 15-Keto Bimatoprost-d5. As a deuterated analog of a prostaglandin F2α, this compound is intended for research use only and should be handled with care in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

Due to the potent nature of prostaglandin analogs and the lack of comprehensive toxicological data for this compound, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved.Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles of the compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher). A powered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosolization.[1][2]Minimizes the risk of inhalation, which is a primary route of exposure for potent powdered compounds.
Body Protection A disposable, long-sleeved laboratory coat or gown that closes in the back.[2] For larger quantities or tasks with a high risk of contamination, a "bunny suit" or coverall is recommended.[2]Protects skin and personal clothing from contamination. Gowns worn in hazardous areas should not be worn elsewhere.[2]
Foot Protection Closed-toe shoes. Disposable shoe covers should be used when handling larger quantities or in the event of a spill.Protects feet from spills and prevents the tracking of contaminants outside of the work area.

Operational Plan: Handling and Experimental Protocols

The following step-by-step procedures should be followed to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
  • Ensure that an eye wash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Cover the work surface with an absorbent, disposable liner.

2. Weighing and Reconstitution:

  • If working with a solid form, perform weighing operations within a containment system like a ventilated balance enclosure or a glove box.
  • To reconstitute the compound, slowly add the recommended solvent (e.g., Ethanol, DMF, DMSO) to the vial to avoid aerosolization.[3]
  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

3. Experimental Use:

  • When transferring solutions, use appropriate tools such as calibrated micropipettes with filtered tips.
  • Avoid direct contact with the solution.
  • Keep all containers with the compound sealed when not in use.

4. Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate deactivating solution or a suitable solvent (e.g., 70% ethanol) after each use.
  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.[4]
  • This includes unused compound, empty vials, contaminated PPE, and disposable labware.

2. Waste Collection:

  • Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
  • Solid waste (e.g., gloves, gowns, vials) should be placed in a designated hazardous waste bag or container.
  • Liquid waste should be collected in a compatible, sealed container.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]
  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Weigh/Reconstitute Weigh/Reconstitute Prepare Work Area->Weigh/Reconstitute Experimental Use Experimental Use Weigh/Reconstitute->Experimental Use Decontaminate Area Decontaminate Area Experimental Use->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose via EHS Dispose via EHS Doff PPE->Dispose via EHS

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.